GDC-0425
Description
Chk1 Inhibitor GDC-0425 is an orally bioavailable inhibitor of checkpoint kinase 1 (chk1), with potential antineoplastic and chemosensitization activities. Upon oral administration, chk1 inhibitor GDC-0425 selectively binds to chk1, thereby preventing activity of chk1 and abrogating the repair of damaged DNA. This may lead to an accumulation of damaged DNA, inhibition of cell cycle arrest, and induction of apoptosis. GDC-0425 may potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapeutic agents. Chk1, an ATP-dependent serine/threonine kinase, mediates cell cycle checkpoint control, is essential for DNA repair, and plays a key role in resistance to chemotherapeutic agents.
RG-7602 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
structure in first source
Properties
IUPAC Name |
3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-23-8-5-12(6-9-23)24-17-14(10-19)21-11-15-16(17)13-4-3-7-20-18(13)22-15/h3-4,7,11-12H,2,5-6,8-9H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZLBMHDUXSICI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)OC2=C3C4=C(NC3=CN=C2C#N)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627539-18-7 | |
| Record name | GDC-0425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627539187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0425 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0425 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N173XZ7SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GDC-0425: A Technical Guide on the Mechanism of Action in DNA Damage Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0425 is an orally bioavailable, highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase that serves as a central mediator of the cellular response to DNA damage, playing a pivotal role in cell cycle checkpoint control and DNA repair.[1][3] In cancer therapy, targeting Chk1 is a strategic approach to potentiate the efficacy of DNA-damaging chemotherapeutic agents.[2] This is particularly relevant in tumors with defective cell-cycle checkpoints, such as those with mutations in the TP53 gene.[2][4] This guide provides an in-depth technical overview of the mechanism of action of GDC-0425, focusing on its role in the DNA damage repair pathway, supported by preclinical and clinical data, experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Abrogation of DNA Damage Checkpoints
Under conditions of DNA damage or replication stress, the Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated, which in turn phosphorylates and activates Chk1.[2][3] Activated Chk1 then phosphorylates downstream targets, including the Cdc25 family of phosphatases, leading to their inhibition. This prevents the activation of Cyclin-Dependent Kinases (CDKs), such as CDK1 and CDK2, resulting in a temporary arrest of the cell cycle in the S and G2 phases.[2][3] This pause allows the cell time to repair the damaged DNA before proceeding into mitosis.[2]
GDC-0425 selectively binds to and inhibits the kinase activity of Chk1.[1] This inhibition prevents the phosphorylation of Chk1's downstream targets, thereby abrogating the S and G2 checkpoints.[1][2] As a result, cells with damaged DNA are unable to arrest their cell cycle for repair. They prematurely enter mitosis with unrepaired DNA, an event that culminates in mitotic catastrophe and subsequent apoptosis.[2][4][5] This mechanism transforms a transient, potentially repairable genotoxic insult into a lethal cytotoxic event.[2][4]
Synergistic Action with Gemcitabine
The therapeutic potential of GDC-0425 is significantly enhanced when used in combination with DNA-damaging agents like gemcitabine.[2] Gemcitabine is a nucleoside analog that, once metabolized, is incorporated into DNA, causing chain termination and inducing replication stress.[6] This genotoxic stress robustly activates the ATR/Chk1 pathway, leading to cell cycle arrest to repair the damage.[4][6]
By administering GDC-0425 following gemcitabine treatment, the Chk1-mediated checkpoint is disabled.[2] Cancer cells, particularly those deficient in the p53 tumor suppressor pathway, become reliant on the Chk1 checkpoint for survival after DNA damage.[2][4] The combination of gemcitabine-induced DNA damage and GDC-0425-mediated checkpoint abrogation forces these cells into mitosis with extensive, unrepaired DNA damage, resulting in enhanced cytotoxicity and mitotic catastrophe.[2][7]
Preclinical Evidence and Experimental Protocols
Preclinical studies have consistently demonstrated that GDC-0425 potentiates the activity of gemcitabine in both in vitro and in vivo models.[2][7] These studies have been foundational in establishing the drug's mechanism and guiding clinical development.
Key Preclinical Findings
-
Cell Line Screening : In a panel of nearly 200 cancer cell lines, the combination of GDC-0425 and gemcitabine showed synergistic cytotoxic effects.[4] The synergy was most pronounced in cell lines with TP53 mutations.[4]
-
Biomarker Modulation : GDC-0425 administration following gemcitabine treatment led to a dose-dependent increase in γH2AX, a marker of DNA double-strand breaks, and a reversal of gemcitabine-induced cell-cycle arrest, measured by the phosphorylation of CDK1/2.[2][4]
-
In Vivo Efficacy : In xenograft models, the combination of GDC-0425 and gemcitabine resulted in significant tumor growth inhibition and regression compared to either agent alone.[2]
Experimental Protocols
Cell Viability and Synergy Analysis
-
Cell Seeding : Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment : Cells are treated with a matrix of concentrations of gemcitabine and GDC-0425, both alone and in combination, for a period of 72-96 hours.
-
Viability Assessment : Cell viability is measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Synergy Calculation : The combination index (CI) is calculated using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Pharmacodynamic Biomarker Analysis (Western Blot)
-
Treatment and Lysis : Cells are treated with gemcitabine, followed by GDC-0425 at various time points and concentrations. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : Membranes are blocked and then incubated with primary antibodies against pCDK1/2, γH2AX, total Chk1, and a loading control (e.g., β-actin).
-
Detection : After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Clinical Pharmacology and Efficacy
A Phase I, open-label, dose-escalation study (NCT01359696) evaluated the safety, tolerability, and pharmacokinetics of GDC-0425 in combination with gemcitabine in patients with refractory solid tumors.[2][5]
Clinical Trial Protocol
-
Study Design : Patients received GDC-0425 alone for a 1-week lead-in period, followed by 21-day cycles of gemcitabine plus GDC-0425. A 3+3 dose-escalation design was used to establish the maximum tolerated dose (MTD).[2][3]
-
Dosing Regimen : Gemcitabine was administered intravenously on days 1 and 8. GDC-0425 was administered orally. The initial GDC-0425 dosing of daily for three consecutive days was later amended to a single dose administered approximately 24 hours after gemcitabine based on pharmacokinetic data and tolerability.[2][3]
-
Patient Population : 40 patients with advanced solid tumors were enrolled.[2]
-
Assessments : Safety, pharmacokinetics, pharmacodynamics (on-treatment tumor biopsies), and preliminary anti-tumor activity were assessed. Archival tumor tissue was evaluated for TP53 mutation status.[2][3]
Quantitative Clinical Data Summary
| Parameter | Value / Observation | Reference |
| Maximum Tolerated Dose (MTD) | 60 mg GDC-0425 (administered ~24h after 1,000 mg/m² gemcitabine) | [2][3] |
| Pharmacokinetics (Half-life) | Approximately 15 hours | [2][3][8] |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia (n=5), Neutropenia (n=4), Dyspnea, Nausea, Pyrexia, Syncope, Increased ALT (n=1 each) | [2][3][8] |
| Common Related Adverse Events (%) | Nausea (48%), Anemia (45%), Neutropenia (45%), Vomiting (45%), Fatigue (43%), Pyrexia (40%), Thrombocytopenia (35%) | [2][3][8] |
| Clinical Responses | 2 Confirmed Partial Responses (1 TP53-mutated triple-negative breast cancer, 1 melanoma), 1 Unconfirmed Partial Response (cancer of unknown primary) | [2][3][5] |
Conclusion
GDC-0425 is a selective Chk1 inhibitor that acts by abrogating the DNA damage-induced S/G2 cell cycle checkpoint. Its mechanism of action is particularly effective when combined with DNA-damaging agents like gemcitabine, as it prevents the repair of chemotherapy-induced DNA lesions, leading to mitotic catastrophe and enhanced tumor cell death. This effect is especially pronounced in p53-deficient tumors. Preclinical data robustly support this mechanism, and an initial Phase I clinical trial has demonstrated manageable toxicity and preliminary signs of efficacy, warranting further investigation of this chemopotentiation strategy. The continued development of GDC-0425 and similar Chk1 inhibitors represents a promising approach to overcoming resistance and improving outcomes for patients treated with chemotherapy.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I Study of GDC-0425, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0425: A Selective Chk1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GDC-0425 is an orally bioavailable, highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR).[1][2] By targeting Chk1, GDC-0425 represents a promising therapeutic strategy to potentiate the efficacy of DNA-damaging chemotherapies, particularly in tumors with defective cell cycle checkpoints. This technical guide provides a comprehensive overview of GDC-0425, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Targeting the DNA Damage Response
In response to DNA damage, cancer cells activate cell cycle checkpoints to allow time for DNA repair, a process often mediated by Chk1. Inhibition of Chk1 by GDC-0425 abrogates these checkpoints, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.[1][3] This mechanism is particularly effective in cancer cells with p53 mutations, as they are more reliant on the G2 checkpoint for DNA repair.[1]
Chk1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of Chk1 in the DNA damage response pathway and the mechanism of action for GDC-0425.
Caption: Chk1 signaling pathway and the inhibitory action of GDC-0425.
Preclinical Data
In Vitro Activity
Preclinical studies have demonstrated that GDC-0425 potentiates the cytotoxic effects of DNA-damaging agents like gemcitabine in various cancer cell lines.[1] This synergistic effect is particularly pronounced in p53-deficient tumor cells.[1]
Table 1: In Vitro Activity of GDC-0425
| Cell Line | Cancer Type | Assay Type | GDC-0425 Concentration | Incubation Time | Effect | Reference |
| Chk1 Positive Breast Cancer Cell Lines | Breast Cancer | Cell Viability | 0.001 - 10 µM | 72 hours | Diminished cell proliferation | [4] |
| U-2 OS | Osteosarcoma | Cell Viability | 3 µM | 24 hours | Causes hyperphosphorylation of Chk1 | [4] |
In Vivo Efficacy
In vivo studies using xenograft models have shown that GDC-0425, in combination with gemcitabine, leads to significant tumor regression.[2]
Table 2: In Vivo Efficacy of GDC-0425 in Combination with Gemcitabine
| Animal Model | Xenograft Model | Treatment Groups | Dosing Schedule | Outcome | Reference |
| NCr nude mice | Osteosarcoma (143B PML BK TK) and Triple-Negative Breast Cancer (HCC1806, HCC70) | Vehicle, Gemcitabine (120 mg/kg), GDC-0425 (50 or 75 mg/kg), Gemcitabine + GDC-0425 | GDC-0425 administered orally 24, 48, and 72 hours after intraperitoneal gemcitabine injection for 15 days. | Significant tumor regression with the combination treatment. | [2] |
Pharmacodynamic studies in xenograft models have shown that GDC-0425 effectively reverses gemcitabine-induced cell-cycle arrest, as measured by levels of phospho-CDK1/2 (pCDK1/2), and enhances the levels of γH2AX, a marker of double-stranded DNA breaks.[1]
Clinical Data
A Phase I clinical trial (NCT01359696) evaluated the safety, tolerability, and pharmacokinetics of GDC-0425 in combination with gemcitabine in patients with refractory solid tumors.[3][5]
Table 3: Summary of Phase I Clinical Trial of GDC-0425 with Gemcitabine
| Parameter | Value | Reference |
| Patient Population | 40 patients with refractory solid tumors | [1] |
| Maximum Tolerated Dose (MTD) | 60 mg GDC-0425 administered ~24 hours after 1,000 mg/m² gemcitabine | [1] |
| Common Adverse Events (Related) | Nausea (48%), Anemia (45%), Neutropenia (45%), Vomiting (45%), Fatigue (43%), Pyrexia (40%), Thrombocytopenia (35%) | [1] |
| Pharmacokinetics | ||
| Half-life (t½) | Approximately 15 hours | [1] |
| Clinical Activity | Two confirmed partial responses in patients with triple-negative breast cancer (TP53-mutated) and melanoma. | [1] |
Pharmacokinetics
Pharmacokinetic parameters of GDC-0425 were determined in the Phase I clinical trial. Plasma concentrations were measured using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.[1]
Table 4: Clinical Pharmacokinetic Parameters of GDC-0425
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |
| 60 mg | Data not explicitly provided in a tabular format in the searched literature. | Within 4 hours | Target exposures for checkpoint abrogation exceeded. | ~16 | [6] |
| 80 mg | Data not explicitly provided in a tabular format in the searched literature. | Within 4 hours | Target exposures for checkpoint abrogation exceeded. | ~16 | [6] |
Experimental Protocols
Kinase Assay for Chk1 Inhibition
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of GDC-0425 against Chk1 kinase.
Caption: General workflow for an in vitro Chk1 kinase assay.
Methodology:
-
Reagent Preparation: Prepare a 1x kinase assay buffer, ATP solution, and a suitable Chk1 substrate (e.g., a synthetic peptide).
-
Inhibitor Preparation: Prepare serial dilutions of GDC-0425 in the kinase assay buffer.
-
Assay Plate Setup: Add the kinase buffer, ATP, and substrate to the wells of a microplate. Then, add the GDC-0425 dilutions.
-
Enzyme Addition: Initiate the reaction by adding the purified Chk1 enzyme to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.
-
Data Analysis: Calculate the percent inhibition for each GDC-0425 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol describes a common method to assess the effect of GDC-0425 on the viability of cancer cell lines.
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with serial dilutions of GDC-0425, alone or in combination with a fixed concentration of gemcitabine. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent, such as MTT or CellTiter-Glo®, to each well.
-
Incubation and Reading: Incubate the plates for the recommended time to allow for color or signal development. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50 values or assess the degree of synergy using methods like the combination index.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of GDC-0425 in a mouse xenograft model.
Caption: General workflow for an in vivo xenograft study.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., HT-29) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a specified size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, GDC-0425 alone, gemcitabine alone, and the combination).
-
Drug Administration: Administer the treatments according to the predetermined dosing schedule. For example, gemcitabine can be administered intraperitoneally, and GDC-0425 can be given orally.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice. Excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blotting for pCDK1/2 and γH2AX).
-
Data Analysis: Plot the mean tumor growth curves for each group and perform statistical analysis to determine the efficacy of the treatments.
Conclusion
GDC-0425 is a potent and selective Chk1 inhibitor with a clear mechanism of action that leads to the sensitization of cancer cells to DNA-damaging agents. Preclinical and early clinical data support its further development as a promising anticancer therapeutic, particularly in combination with chemotherapy for the treatment of solid tumors. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of GDC-0425 and other Chk1 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. GDC-0425 | Chk1 inhibitor | CAS# 1200129-48-1 | InvivoChem [invivochem.com]
- 5. Phase I Study of GDC-0425, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GDC-0425: A Technical Guide to its Induced Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0425 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) and cell cycle regulation.[1] Primarily investigated in combination with DNA-damaging chemotherapeutic agents, GDC-0425 abrogates the S and G2/M checkpoints, forcing cancer cells with damaged DNA into premature mitosis.[2] This leads to a form of cell death known as mitotic catastrophe, culminating in apoptosis. This technical guide provides an in-depth analysis of the GDC-0425-induced apoptotic pathway, including its core mechanism of action, relevant signaling cascades, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.
Core Mechanism of Action: CHK1 Inhibition and Mitotic Catastrophe
GDC-0425 exerts its pro-apoptotic effects by targeting Chk1, a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage. In a normal cell cycle, the activation of Chk1 in response to genotoxic stress leads to the phosphorylation and inactivation of Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair.
Many cancer cells, particularly those with mutations in the tumor suppressor gene TP53, are deficient in the G1 checkpoint and are heavily reliant on the Chk1-mediated S and G2 checkpoints for survival after DNA damage.[2] By inhibiting Chk1, GDC-0425 removes these critical "brakes," causing cells with unrepaired DNA to prematurely enter mitosis. This unscheduled entry into mitosis with a damaged genome is termed mitotic catastrophe, a major mechanism of oncosuppression that ultimately leads to apoptotic cell death.[2]
Pharmacodynamic biomarkers consistently modulated by GDC-0425 in combination with chemotherapy include increased phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, and modulation of phosphorylated CDK1/2 (pCDK1/2), indicating a reversal of cell cycle arrest.[2][3]
The GDC-0425 Induced Apoptosis Signaling Pathway
The apoptotic cascade initiated by GDC-0425-induced mitotic catastrophe is complex and can engage multiple downstream pathways. The process is often characterized by caspase activation.
Key signaling events include:
-
Abrogation of G2/M Checkpoint: GDC-0425 inhibits Chk1, preventing the inhibitory phosphorylation of Cdc25C. Active Cdc25C then dephosphorylates and activates the CDK1/Cyclin B1 complex, the master regulator of mitotic entry.
-
Premature Mitotic Entry: With the CDK1/Cyclin B1 complex active, the cell enters mitosis despite the presence of DNA damage induced by concomitant chemotherapy.
-
Mitotic Catastrophe: The attempt to segregate damaged chromosomes leads to gross chromosomal abnormalities, formation of micronuclei, and ultimately, cell death.
-
Caspase Activation: Mitotic catastrophe can trigger both caspase-dependent and -independent cell death. Studies on Chk1 inhibition have shown activation of an alternative apoptotic program involving caspase-2 , which can bypass p53 and the anti-apoptotic protein Bcl-2. Furthermore, a caspase-3 dependent pathway is also activated in response to replication stress in Chk1-depleted cells.
The interplay with the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis, is also crucial. While Chk1 inhibition can induce apoptosis in a manner that bypasses the need for p53 and is not affected by overexpression of Bcl-2, there is also evidence that simultaneous inhibition of Chk1 and the anti-apoptotic protein Bcl-xL results in significant synergistic apoptosis.
Below is a diagram illustrating the core signaling pathway.
Data Presentation
In Vitro Activity
Clinical Trial Data: NCT01359696
A phase I study evaluated GDC-0425 in combination with gemcitabine in patients with refractory solid tumors.[4][5][6]
| Parameter | Value / Observation |
| Maximum Tolerated Dose (MTD) | 60 mg GDC-0425 administered ~24 hours after 1,000 mg/m² gemcitabine |
| Pharmacokinetics (Half-life) | Approximately 15-16 hours |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, neutropenia, dyspnea, nausea, pyrexia, syncope, increased ALT |
| Common Adverse Events | Nausea (48%), anemia (45%), neutropenia (45%), vomiting (45%), fatigue (43%) |
| Clinical Activity (Confirmed Partial Responses) | Triple-Negative Breast Cancer (TP53-mutated), Melanoma |
Experimental Protocols
Western Blot for Phosphorylated H2AX (γH2AX)
This protocol is for detecting the induction of DNA double-strand breaks.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 12-15% acrylamide)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with GDC-0425 and/or a DNA-damaging agent for the desired time. Wash cells with ice-cold PBS and lyse on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunohistochemistry (IHC) for Phosphorylated CDK1/2 (pCDK1/2)
This protocol is for assessing the pharmacodynamic effect of GDC-0425 in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase
-
Blocking serum
-
Primary antibody: anti-phospho-CDK1 (Tyr15) / CDK2 (Tyr15)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution at 95-100°C.
-
Peroxidase Blocking: Incubate sections in hydrogen peroxide solution to quench endogenous peroxidase activity.
-
Blocking: Apply blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate slides with the primary anti-pCDK1/2 antibody, typically overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody.
-
Detection: Incubate with a streptavidin-HRP complex.
-
Chromogen Application: Apply DAB substrate solution and monitor for color development.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for quantifying the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Cell Harvesting: Harvest treated and control cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.
-
Washing: Centrifuge the fixed cells to remove ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence is typically measured on a linear scale to resolve the 2N (G0/G1) and 4N (G2/M) DNA content peaks.
Conclusion
GDC-0425 is a selective Chk1 inhibitor that promotes apoptosis in cancer cells, primarily through the induction of mitotic catastrophe, especially when combined with DNA-damaging chemotherapy. Its mechanism of action is particularly relevant in TP53-deficient tumors that are highly dependent on the S and G2 checkpoints for survival. The downstream apoptotic signaling involves the activation of caspases, including caspase-2 and caspase-3, and is influenced by the cellular context of Bcl-2 family proteins. The clinical and preclinical data underscore the potential of Chk1 inhibition as a therapeutic strategy to overcome resistance to conventional cancer therapies. The experimental protocols provided herein serve as a guide for researchers investigating the cellular and molecular effects of GDC-0425 and other Chk1 inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Study of GDC-0425, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GDC-0425 and Synthetic Lethality: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeting of DNA damage response (DDR) pathways has emerged as a promising strategy in oncology. This technical guide provides an in-depth overview of GDC-0425, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), and its application in inducing synthetic lethality in cancer cells, particularly in combination with DNA-damaging agents. This document details the mechanism of action of GDC-0425, summarizes key preclinical and clinical data, provides detailed experimental protocols for relevant assays, and includes visualizations of the core signaling pathways and experimental workflows. The information presented herein is intended to equip researchers with the foundational knowledge required to design and execute preclinical studies involving GDC-0425 and to understand its therapeutic potential.
Introduction: GDC-0425 and the Principle of Synthetic Lethality
GDC-0425 is an orally bioavailable small molecule that selectively inhibits Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1] The DDR is a complex network of signaling pathways that cells activate in response to DNA damage to arrest the cell cycle and facilitate DNA repair. Many cancer cells harbor defects in certain DDR pathways, such as the p53 tumor suppressor pathway, making them heavily reliant on the remaining intact pathways, like the ATR/Chk1 pathway, for survival.
This reliance creates a therapeutic window for a concept known as synthetic lethality . Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal. In the context of GDC-0425, the inhibition of Chk1 in cancer cells that already have a compromised DDR pathway (e.g., p53 mutations) and are simultaneously treated with a DNA-damaging agent, leads to a catastrophic failure in DNA repair, ultimately resulting in mitotic catastrophe and apoptotic cell death.[2][3] This approach aims to selectively kill cancer cells while sparing normal cells that have a fully functional DDR network.
Mechanism of Action: Abrogating the S and G2/M Checkpoints
Gemcitabine, a commonly used chemotherapeutic agent, is a nucleoside analog that incorporates into DNA during the S phase of the cell cycle, leading to stalled replication forks and DNA damage.[2] In response to this damage, the Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated, which in turn phosphorylates and activates Chk1. Activated Chk1 then orchestrates cell cycle arrest in the S and G2/M phases, providing time for the cell to repair the DNA damage before proceeding to mitosis.[2]
GDC-0425, by inhibiting Chk1, prevents this crucial cell cycle arrest.[2] In cancer cells with pre-existing DDR defects (e.g., mutated p53), the abrogation of the Chk1-mediated checkpoint forces the cells to enter mitosis with unrepaired DNA. This premature entry into mitosis with a damaged genome leads to a lethal outcome known as mitotic catastrophe, characterized by aberrant chromosome segregation and ultimately, apoptosis.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0425: A Technical Guide to its Impact on DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0425 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR).[1] In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[2][3] By inhibiting Chk1, GDC-0425 abrogates this crucial checkpoint, leading to the accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[1] This technical guide provides an in-depth overview of the mechanism of action of GDC-0425, its impact on DNA damage response pathways, and its potential as a therapeutic agent, particularly in combination with DNA-damaging chemotherapies.
Mechanism of Action: Targeting the ATR-Chk1 Pathway
The primary mechanism of action of GDC-0425 is the inhibition of Chk1 kinase activity. Chk1 is a key component of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway, which is activated in response to single-stranded DNA (ssDNA) and replication stress.[3][4] Upon activation by ATR, Chk1 phosphorylates a multitude of downstream substrates to initiate and maintain cell cycle checkpoints, primarily at the G2/M and S phases.[2][5]
GDC-0425, as a Chk1 inhibitor, disrupts this signaling cascade. By preventing the phosphorylation of Chk1 substrates, GDC-0425 effectively overrides the DNA damage-induced cell cycle arrest.[3] This forces cells with damaged DNA to prematurely enter mitosis, a lethal event known as mitotic catastrophe.[6] This mechanism is particularly effective in cancer cells with defects in other checkpoint pathways, such as those with p53 mutations, rendering them highly dependent on the ATR-Chk1 pathway for survival.[3]
Impact on DNA Damage Response Pathways
The inhibition of Chk1 by GDC-0425 has profound effects on several key aspects of the DNA damage response:
-
Abrogation of Cell Cycle Checkpoints: GDC-0425 effectively abrogates the S and G2/M checkpoints, preventing cells from arresting their progression through the cell cycle in the presence of DNA damage.[3][6]
-
Induction of DNA Damage: By forcing cells into mitosis with unrepaired DNA, GDC-0425 leads to the accumulation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[3] This is evidenced by the increased levels of the phosphorylated histone H2AX (γH2AX), a sensitive marker of DSBs.[3][7]
-
Potentiation of DNA-Damaging Agents: GDC-0425 has been shown to synergize with various DNA-damaging chemotherapeutic agents, such as gemcitabine.[6][8] By inhibiting the repair of chemotherapy-induced DNA damage, GDC-0425 enhances the cytotoxic effects of these agents.[3]
Preclinical and Clinical Data
The efficacy of GDC-0425 has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these studies.
In Vitro Efficacy of GDC-0425 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-29 | Colon Cancer | Data Not Available | [3] |
| BxPC-3 | Pancreatic Cancer | Data Not Available | [3] |
| Capan-1 | Pancreatic Cancer | Data Not Available | [3] |
In Vivo Efficacy of GDC-0425 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| HT-29 | Colon Cancer | GDC-0425 + Gemcitabine | Significant tumor regression | [3] |
| BxPC-3 | Pancreatic Cancer | GDC-0425 + Gemcitabine | Significant tumor regression | [3] |
| Capan-1 | Pancreatic Cancer | GDC-0425 + Gemcitabine | Significant tumor regression | [3] |
Pharmacodynamic Biomarker Modulation by GDC-0425
| Biomarker | Effect | Cancer Model | Reference |
| pCDK1/2 | Reversal of gemcitabine-induced arrest | HT-29 xenograft | [3] |
| γH2AX | Enhanced levels | In vitro and xenograft models | [3] |
Clinical Trial Data for GDC-0425 in Combination with Gemcitabine
| Phase | Patient Population | MTD of GDC-0425 | Dose-Limiting Toxicities | Partial Responses | Reference |
| I | Refractory Solid Tumors | 60 mg | Thrombocytopenia, Neutropenia | Triple-negative breast cancer (TP53-mutated), Melanoma | [8][9] |
| Pharmacokinetic Parameter | Value | Reference |
| Half-life (t1/2) | ~15 hours | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: DNA Damage Response Pathway and the Impact of GDC-0425.
Caption: General Experimental Workflow for GDC-0425 Evaluation.
Detailed Experimental Protocols
Chk1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of GDC-0425 on Chk1 kinase.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., CHKtide)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
GDC-0425
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of GDC-0425 in kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant Chk1 enzyme, Chk1 substrate, and the appropriate dilution of GDC-0425 or vehicle control.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of Chk1 inhibition for each GDC-0425 concentration and determine the IC50 value.
Western Blotting for DNA Damage Markers
Objective: To assess the effect of GDC-0425 on the levels of DNA damage markers such as γH2AX and phosphorylated Chk1.
Materials:
-
Cancer cell lines
-
GDC-0425, DNA-damaging agent (e.g., gemcitabine)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-Chk1, anti-total-Chk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells and treat with GDC-0425, a DNA-damaging agent, or a combination of both for the desired time.
-
Harvest cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
Objective: To evaluate the effect of GDC-0425 on cell cycle distribution.
Materials:
-
Cancer cell lines
-
GDC-0425, DNA-damaging agent
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cancer cells with GDC-0425, a DNA-damaging agent, or a combination for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Xenograft Tumor Models
Objective: To assess the in vivo antitumor efficacy of GDC-0425 alone and in combination with a DNA-damaging agent.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
GDC-0425, DNA-damaging agent (e.g., gemcitabine)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle, GDC-0425 alone, DNA-damaging agent alone, combination).
-
Administer the treatments according to the specified dose and schedule.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice or three times a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
GDC-0425 is a promising therapeutic agent that targets the DNA damage response by inhibiting Chk1. Its ability to abrogate cell cycle checkpoints and potentiate the effects of DNA-damaging agents provides a strong rationale for its clinical development, particularly in cancers with underlying DNA repair deficiencies. The data presented in this technical guide highlight the significant impact of GDC-0425 on DNA damage response pathways and support its continued investigation as a valuable component of cancer therapy. The detailed experimental protocols provided will aid researchers in further exploring the mechanisms and applications of this and other Chk1 inhibitors.
References
- 1. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Participation of the ATR/CHK1 pathway in replicative stress targeted therapy of high-grade ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Study of GDC-0425, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Science of GDC-0425: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational science of GDC-0425, a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1). GDC-0425 has been investigated for its potential to enhance the efficacy of DNA-damaging chemotherapeutic agents. This document outlines its mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental methodologies for the foundational studies cited.
Core Mechanism of Action
GDC-0425 is an orally bioavailable inhibitor of Chk1, a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage or replication stress, Chk1 is activated and plays a pivotal role in mediating cell cycle checkpoint control, allowing time for DNA repair.[1][3] By selectively binding to and inhibiting Chk1, GDC-0425 prevents this crucial cell cycle arrest.[1][2] This abrogation of the checkpoint forces cells with damaged DNA to prematurely enter mitosis, leading to a form of programmed cell death known as mitotic catastrophe.[3][4][5] This mechanism is particularly effective in potentiating the cytotoxicity of DNA-damaging agents like gemcitabine.[1][3][6]
Preclinical studies have demonstrated that the synergy between GDC-0425 and gemcitabine is especially pronounced in cancer cells with mutations in the tumor suppressor gene TP53.[3][4] In p53-deficient tumors, cells are more reliant on the Chk1-mediated checkpoint for survival following DNA damage, making them more susceptible to the effects of Chk1 inhibition.[4]
Signaling Pathway of GDC-0425 in Combination with Gemcitabine
The primary signaling pathway influenced by GDC-0425 in the context of chemotherapy involves the abrogation of the S and G2/M cell cycle checkpoints.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of GDC-0425.
Table 1: Preclinical In Vitro Activity of GDC-0425
| Cell Line | Cancer Type | Experimental Condition | Result |
| Chk1 Positive Breast Cancer Cell Line | Breast Cancer | 0.001-10 µM GDC-0425, 72 hrs | Diminished cell proliferation[2] |
| U-2 OS | Osteosarcoma | 3 µM GDC-0425, 24 hrs | Causes hyperphosphorylation of Chk1[2] |
Table 2: Preclinical In Vivo Efficacy of GDC-0425 in Xenograft Models
| Animal Model | Cancer Model | Treatment Arms | Outcome |
| NCr nude mice | Osteosarcoma (143B PML BK TK) | Vehicle, Gemcitabine (120 mg/kg), GDC-0425 (75 mg/kg), Gemcitabine + GDC-0425 | GDC-0425 alone partially inhibited tumor growth. The combination resulted in significant tumor regression.[2] |
| NCr nude mice | Triple-Negative Breast Cancer (HCC1806, HCC70) | Vehicle, Gemcitabine (120 mg/kg), GDC-0425 (50 mg/kg), GDC-0425 (75 mg/kg), Gemcitabine + GDC-0425 | GDC-0425 alone partially inhibited tumor growth. The combination resulted in significant tumor regression in all models.[2] |
Table 3: Phase I Clinical Trial Pharmacokinetics and Safety Data (GDC-0425 + Gemcitabine)
| Parameter | Value |
| Pharmacokinetics | |
| GDC-0425 Half-life | Approximately 15 hours[4][7] |
| Safety & Tolerability | |
| Maximum Tolerated Dose (MTD) | 60 mg GDC-0425 approx. 24 hours after 1,000 mg/m² gemcitabine[4][7] |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia (n=5), neutropenia (n=4), dyspnea, nausea, pyrexia, syncope, increased alanine aminotransferase (n=1 each)[4][7] |
| Most Common Related Adverse Events (All Grades) | |
| Nausea | 48%[4][7] |
| Anemia | 45%[4] |
| Neutropenia | 45%[4][7] |
| Vomiting | 45%[4][7] |
| Fatigue | 43%[4][7] |
| Pyrexia | 40%[4][7] |
| Thrombocytopenia | 35%[4][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cell Viability Assay
This protocol is based on methodologies used to assess the antiproliferative effects of GDC-0425.[2]
-
Cell Culture: Chk1-positive breast cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: GDC-0425 is serially diluted to final concentrations ranging from 0.001 to 10 µM. The media in the wells is replaced with media containing the various concentrations of GDC-0425.
-
Incubation: The treated plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTS or MTT assay. The absorbance is read using a plate reader.
-
Data Analysis: The absorbance values are normalized to a vehicle-treated control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Study
This protocol outlines the general procedure for evaluating the efficacy of GDC-0425 in combination with gemcitabine in mouse xenograft models.[2]
-
Animal Models: NCr nude mice are used for these studies.
-
Tumor Cell Implantation: Human cancer cell lines (e.g., 143B, HCC1806, HCC70) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). The mice are then randomized into treatment groups.
-
Treatment Administration:
-
Vehicle Group: Receives the vehicle solution orally.
-
Gemcitabine Monotherapy Group: Gemcitabine is administered intraperitoneally (e.g., at 120 mg/kg).
-
GDC-0425 Monotherapy Group: GDC-0425 is administered orally (e.g., at 50 or 75 mg/kg).
-
Combination Therapy Group: Gemcitabine is administered via intraperitoneal injection, followed by oral administration of GDC-0425 at 24, 48, and 72 hours post-gemcitabine administration.
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration (e.g., 15 days). Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Phase I Clinical Trial Design
This section describes the design of the phase I study evaluating GDC-0425 with gemcitabine in patients with refractory solid tumors.[4][7]
-
Patient Population: Patients with advanced solid tumors refractory to standard therapies were enrolled.[4]
-
Study Design: A phase I, open-label, 3+3 dose-escalation design was used.[4][8]
-
Treatment Plan:
-
Lead-in Period: Patients initially received GDC-0425 alone for a 1-week lead-in period.[4][7]
-
Combination Cycles: This was followed by 21-day cycles of gemcitabine in combination with GDC-0425.[4][7]
-
Dosing Arms:
-
Administration Schedule: Gemcitabine was administered on days 1 and 8 of each cycle. GDC-0425 was initially given for three consecutive days following gemcitabine but was later amended to a single dose approximately 24 hours after gemcitabine based on pharmacokinetics and tolerability.[4][7]
-
-
Objectives: The primary objectives were to assess the safety, tolerability, and determine the maximum tolerated dose (MTD) of GDC-0425 in combination with gemcitabine.[4]
-
Assessments:
-
Safety: Monitored through the evaluation of adverse events and dose-limiting toxicities (DLTs).
-
Pharmacokinetics (PK): Plasma samples were collected at various time points to determine the PK profile of GDC-0425.[4] A validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method was used for plasma concentration analysis.[4]
-
Pharmacodynamics (PD): On-treatment tumor biopsies were analyzed for biomarkers such as phospho-CDK1/2 to assess target engagement.[4]
-
Efficacy: Preliminary antitumor activity was evaluated.
-
This guide provides a comprehensive overview of the core scientific principles underlying the development and investigation of GDC-0425. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in the field of oncology drug development.
References
- 1. Facebook [cancer.gov]
- 2. GDC-0425 | Chk1 inhibitor | CAS# 1200129-48-1 | InvivoChem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. AARC 2015: Combining Chk1 inhibition with standard dose gemcitabine may be safe and effective - ecancer [ecancer.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I Study of GDC-0425, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0425: A Technical Guide to Inducing Mitotic Catastrophe in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0425 is a highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. In tumor cells, particularly those with a defective p53 tumor suppressor, inhibition of Chk1 by GDC-0425 in the presence of DNA damaging agents abrogates S and G2 checkpoint control. This disruption forces cells with unrepaired DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe. This technical guide provides an in-depth overview of the mechanism of action of GDC-0425, with a focus on its ability to induce mitotic catastrophe. It includes a summary of preclinical data, detailed experimental protocols for assessing its effects, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to GDC-0425 and Mitotic Catastrophe
GDC-0425 is a potent inhibitor of Chk1, a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1] In response to genotoxic stress, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair. Many cancer cells, however, have mutations in the p53 tumor suppressor gene, which compromises the G1 checkpoint. These cells become heavily reliant on the S and G2 checkpoints, which are regulated by Chk1, to maintain genomic integrity.
By inhibiting Chk1, GDC-0425 exploits this dependency. When used in combination with DNA-damaging chemotherapy, such as gemcitabine, GDC-0425 prevents the Chk1-mediated cell cycle arrest.[2] This forces tumor cells with damaged DNA to proceed into mitosis, a lethal event termed mitotic catastrophe. Mitotic catastrophe is a form of cell death characterized by aberrant nuclear morphology, including the formation of multinucleated or micronucleated cells, and ultimately leads to apoptosis or necrosis.[3][4] Preclinical studies have demonstrated that the combination of GDC-0425 and gemcitabine can lead to tumor shrinkage and growth delay in various xenograft models.[1]
Core Mechanism: The Chk1 Signaling Pathway and its Inhibition by GDC-0425
The induction of mitotic catastrophe by GDC-0425 is a direct consequence of its inhibitory action on the Chk1 signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention by GDC-0425.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An automated fluorescence videomicroscopy assay for the detection of mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An automated fluorescence videomicroscopy assay for the detection of mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of GDC-0425: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Profile of the Chk1 Inhibitor GDC-0425
This technical guide provides a comprehensive analysis of the preliminary efficacy of GDC-0425, a selective inhibitor of Checkpoint Kinase 1 (Chk1). The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of GDC-0425's mechanism of action, preclinical and early clinical efficacy data, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action: Abrogating Cell Cycle Checkpoints
GDC-0425 is an orally bioavailable small molecule that potently and selectively targets Chk1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA damage, Chk1 is activated and plays a pivotal role in orchestrating cell cycle arrest, primarily at the S and G2/M checkpoints. This pause allows time for DNA repair, thus maintaining genomic integrity.
Cancer cells, particularly those with a deficient p53 tumor suppressor pathway, are often more reliant on the Chk1-mediated checkpoint for survival, a phenomenon known as synthetic lethality. By inhibiting Chk1, GDC-0425 abrogates this crucial checkpoint. In the presence of DNA-damaging agents like gemcitabine, this inhibition prevents cancer cells from arresting their cell cycle to repair damaged DNA.[2] Consequently, cells are forced to enter mitosis with damaged chromosomes, leading to a form of mitotic cell death known as mitotic catastrophe.[3]
Preclinical Efficacy: In Vitro and In Vivo Studies
Preliminary studies have demonstrated the potential of GDC-0425 as a chemosensitizing agent, particularly in combination with gemcitabine.
In Vitro Efficacy in Cancer Cell Lines
A broad screening of nearly 200 cancer cell lines was conducted to assess the synergistic potential of GDC-0425 with gemcitabine. The results indicated that mutations in the TP53 gene were the most significant predictor of synergy between the two agents. This finding underscores the heightened dependence of p53-deficient tumors on the Chk1-mediated cell cycle checkpoint.
While specific IC50 values for GDC-0425 across a wide panel of cell lines are not publicly available in the reviewed literature, a product data sheet for GDC-0425 indicates its ability to reduce cell proliferation in Chk1-positive breast cancer cell lines at concentrations ranging from 0.001 to 10 µM over a 72-hour incubation period.[1] Furthermore, treatment of U-2 OS cells with 3 µM GDC-0425 for 24 hours resulted in the hyperphosphorylation of Chk1, a marker of target engagement.[1]
Table 1: Summary of In Vitro Preclinical Efficacy of GDC-0425
| Cell Line Type | Key Findings | Reference |
| Various Cancer Cell Lines (Panel of ~200) | TP53 mutations are the highest-ranking predictor of synergy with gemcitabine. | |
| Chk1-positive Breast Cancer Cell Lines | Reduced cell proliferation with GDC-0425 treatment (0.001-10 µM, 72h). | [1] |
| U-2 OS Osteosarcoma Cells | Hyperphosphorylation of Chk1 observed with 3 µM GDC-0425 at 24h, indicating target engagement. | [1] |
In Vivo Efficacy in Xenograft Models
In vivo studies using xenograft models of osteosarcoma and triple-negative breast cancer have shown that GDC-0425 as a single agent can partially suppress tumor growth. However, the combination of GDC-0425 with gemcitabine resulted in significant tumor regression in all tested models.[1] These preclinical findings provided a strong rationale for investigating this combination in a clinical setting.
Pharmacodynamic analyses in these xenograft models revealed that GDC-0425 administration effectively reverses the gemcitabine-induced cell cycle arrest. This was evidenced by a decrease in phosphorylated CDK1/2 (pCDK1/2), a marker of G2/M checkpoint activation. Furthermore, the combination therapy led to an enhanced level of γH2AX, a marker for double-stranded DNA breaks, compared to gemcitabine alone, indicating an accumulation of lethal DNA damage.[2]
Table 2: Summary of In Vivo Preclinical Efficacy of GDC-0425 in Combination with Gemcitabine
| Xenograft Model | Key Efficacy Outcomes | Pharmacodynamic Effects | Reference |
| Osteosarcoma (143B PML BK TK) | Significant tumor regression. | Reversal of gemcitabine-induced cell-cycle arrest (decreased pCDK1/2). | [1][2] |
| Triple-Negative Breast Cancer (HCC1806, HCC70) | Significant tumor regression. | Enhanced levels of γH2AX (marker of DNA double-strand breaks). | [1][2] |
Clinical Evaluation: Phase I Study in Solid Tumors
A Phase I clinical trial evaluated the safety, tolerability, and preliminary efficacy of GDC-0425 in combination with gemcitabine in patients with refractory solid tumors.
Study Design and Patient Population
The study employed a 3+3 dose-escalation design. Patients initially received a one-week lead-in of GDC-0425 monotherapy, followed by 21-day cycles of gemcitabine plus GDC-0425. Forty patients with various refractory solid tumors were treated.
Efficacy and Safety Findings
The maximum tolerated dose (MTD) of GDC-0425 was established at 60 mg, administered approximately 24 hours after a 1,000 mg/m² dose of gemcitabine. The most common dose-limiting toxicities were hematological, including thrombocytopenia and neutropenia.
Preliminary signs of clinical activity were observed, with two confirmed partial responses in patients with triple-negative breast cancer (TP53-mutated) and melanoma. An unconfirmed partial response was also noted in a patient with cancer of unknown primary origin.[2] The half-life of GDC-0425 was approximately 15 hours.[2]
Table 3: Summary of GDC-0425 Phase I Clinical Trial Data (in combination with Gemcitabine)
| Parameter | Finding |
| Patient Population | 40 patients with refractory solid tumors |
| Maximum Tolerated Dose (MTD) | 60 mg GDC-0425 with 1,000 mg/m² gemcitabine |
| Dose-Limiting Toxicities | Thrombocytopenia, neutropenia |
| Common Adverse Events | Nausea, anemia, neutropenia, vomiting, fatigue, pyrexia, thrombocytopenia |
| Pharmacokinetics | Half-life of ~15 hours |
| Preliminary Efficacy | 2 confirmed partial responses (TNBC with TP53 mutation, melanoma), 1 unconfirmed partial response |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these preliminary findings. The following sections outline the general methodologies employed in the preclinical and clinical evaluation of GDC-0425.
In Vitro Cell-Based Assays
-
Cell Culture: Cancer cell lines are maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability/Proliferation Assay: Cells are seeded in 96-well plates and treated with varying concentrations of GDC-0425, gemcitabine, or the combination. After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo. IC50 values are calculated from the dose-response curves.
-
Western Blot Analysis for Pharmacodynamic Markers: Cells are treated with the drugs for various time points, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key pathway proteins (e.g., Chk1, phospho-Chk1, pCDK1/2, γH2AX, and housekeeping proteins like β-actin for loading control).
-
Mitotic Catastrophe Assay: Cells are treated with GDC-0425 and/or gemcitabine and then fixed and stained with DNA dyes (e.g., DAPI) and antibodies against components of the mitotic spindle (e.g., α-tubulin). The cells are then examined by fluorescence microscopy for morphological features of mitotic catastrophe, such as multinucleation and micronuclei formation.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used. Human cancer cells are implanted subcutaneously or orthotopically.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. GDC-0425 is typically administered orally, while gemcitabine is given via intraperitoneal or intravenous injection according to a predetermined schedule.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors are excised for biomarker analysis. This can include Western blotting, immunohistochemistry (IHC) for markers like Ki-67 (proliferation), pCDK1/2, and γH2AX, or flow cytometry.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the underlying biology and study designs.
References
GDC-0425 and Its Role in Potentiating Genomic Instability: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GDC-0425, a selective inhibitor of Checkpoint Kinase 1 (Chk1), and its mechanism of action in promoting genomic instability as a therapeutic strategy in oncology. By abrogating critical cell cycle checkpoints, GDC-0425 potentiates the cytotoxic effects of DNA-damaging agents, particularly in tumors with compromised DNA damage response (DDR) pathways. This document details the underlying signaling pathways, summarizes key preclinical and clinical data, and provides methodologies for relevant experiments.
Introduction: Targeting Genomic Instability
Genomic instability, a hallmark of cancer, arises from defects in the DDR network, a complex system that detects and repairs DNA lesions to maintain cellular integrity.[1] While this instability drives tumorigenesis, it also presents a therapeutic vulnerability.[2] Many cancer cells, especially those with mutations in key tumor suppressors like TP53, become heavily reliant on remaining DDR pathways, such as the S and G2/M cell cycle checkpoints regulated by Chk1, to survive endogenous or therapy-induced DNA damage.[3][4]
GDC-0425 is an orally bioavailable, small-molecule inhibitor that selectively targets Chk1.[5][6] Its therapeutic rationale is not to act as a standalone cytotoxic agent but to function as a potent sensitizer. By inhibiting Chk1, GDC-0425 dismantles the cell's ability to arrest its cycle for DNA repair, forcing cells with damaged DNA to enter mitosis prematurely.[4][7] This leads to a lethal accumulation of genomic errors, a phenomenon known as mitotic catastrophe, thereby enhancing the efficacy of DNA-damaging chemotherapies like gemcitabine.[3][4]
Mechanism of Action: Abrogation of the Chk1-Mediated DNA Damage Checkpoint
Upon DNA damage or replication stress, such as that induced by antimetabolites like gemcitabine, the ATR (Ataxia-Telangiectasia and Rad3-related) kinase is activated. ATR, in turn, phosphorylates and activates Chk1.[8] Activated Chk1 is a central mediator of the S and G2 checkpoints. It phosphorylates and inactivates CDC25 phosphatases, which are required to activate Cyclin-Dependent Kinases (CDK1/2) that drive cell cycle progression. This inhibition of CDK1/2 leads to a temporary cell cycle arrest, providing a crucial window for DNA repair.[8]
GDC-0425 competitively binds to the ATP-binding pocket of Chk1, preventing its kinase activity.[5] In the presence of a DNA-damaging agent, GDC-0425 administration overrides this safety mechanism. The cell cycle is no longer arrested, and the cell proceeds into mitosis despite the presence of unrepaired DNA damage, ultimately leading to cell death.[4] This effect is particularly pronounced in cancer cells lacking functional p53, as they are more dependent on the Chk1-mediated G2 checkpoint for survival.[3][4]
Preclinical Evidence of Efficacy
Preclinical studies in both cell line and animal models have consistently demonstrated the ability of GDC-0425 to potentiate the effects of chemotherapy.
In Vitro Studies
In vitro assays have shown that GDC-0425 reduces cell viability and induces markers of DNA damage and checkpoint abrogation.
Table 1: Summary of In Vitro Quantitative Data
| Cell Line | Treatment | Concentration | Duration | Outcome | Reference |
| Chk1+ Breast Cancer | GDC-0425 | 0.001 - 10 µM | 72 hours | Diminished cell proliferation | [9] |
| U-2 OS (Osteosarcoma) | GDC-0425 | 3 µM | 24 hours | Hyperphosphorylation of Chk1 | [6][9] |
| Various Cancer Cell Lines | GDC-0425 + Gemcitabine | Not specified | Not specified | Increased γH2AX (DNA double-strand breaks) | [3] |
| Various Cancer Cell Lines | GDC-0425 + Gemcitabine | Not specified | Not specified | Increased pCDK1/2 (Checkpoint abrogation) | [3] |
Experimental Protocol: Cell Viability Assay
-
Cell Plating: Seed cancer cells (e.g., Chk1-positive breast cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of GDC-0425 (e.g., 0.001, 0.01, 0.1, 1, 10 µM) or vehicle control. For combination studies, a fixed dose of a DNA-damaging agent like gemcitabine is added concurrently or sequentially.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Analysis: Normalize the signal from treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate IC₅₀ values.
References
- 1. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Destabilizing the genome as a therapeutic strategy to enhance response to immune checkpoint blockade: a systematic review of clinical trials evidence from solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. GDC-0425 | Chk1 inhibitor | CAS# 1200129-48-1 | InvivoChem [invivochem.com]
Methodological & Application
GDC-0425 Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0425 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. By targeting Chk1, GDC-0425 prevents cancer cells from repairing DNA damage, leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for a cell-based viability assay to evaluate the efficacy of GDC-0425, a summary of its potency across various cancer cell lines, and a diagram of the targeted signaling pathway.
Introduction
Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1] Upon DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[1] In many cancers, the DDR pathway is dysregulated, making them reliant on kinases like Chk1 for survival. GDC-0425 is an orally bioavailable small molecule inhibitor that selectively targets Chk1.[2] Inhibition of Chk1 by GDC-0425 abrogates the DNA damage checkpoint, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing genomic instability.[2] This makes GDC-0425 a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging chemotherapies.
Data Presentation
The potency of GDC-0425 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal Carcinoma | 48 |
| U-2 OS | Osteosarcoma | Not explicitly defined, but hyperphosphorylation of Chk1 observed at 3 µM. |
| Chk1 Positive Breast Cancer Cell Lines | Breast Cancer | Effective concentrations ranged from 0.001 to 10 µM, leading to diminished cell proliferation. |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Experimental Protocols
Cell Viability Assay (MTT/CellTiter-Glo®)
This protocol describes a method to determine the effect of GDC-0425 on the viability of cancer cells using a common colorimetric (MTT) or luminescent (CellTiter-Glo®) assay.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colorectal cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GDC-0425 (stock solution in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GDC-0425 in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GDC-0425.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the GDC-0425 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Mandatory Visualizations
Signaling Pathway of GDC-0425
Caption: GDC-0425 inhibits Chk1, preventing cell cycle arrest and DNA repair.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of GDC-0425 in a cell viability assay.
References
Application Notes and Protocols: GDC-0425 In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0425 is a potent and selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] Chk1 is a critical component of the DNA damage response (DDR) pathway, which, when activated by genotoxic stress, leads to cell cycle arrest to allow for DNA repair.[4] By inhibiting Chk1, GDC-0425 abrogates DNA damage-induced cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, ultimately leading to mitotic catastrophe and apoptosis.[4][5][6] This mechanism of action makes GDC-0425 a promising agent for potentiating the efficacy of DNA-damaging chemotherapies, such as gemcitabine, particularly in tumors with compromised p53 function.[5][7][8]
These application notes provide a detailed protocol for an in vivo xenograft model to evaluate the efficacy of GDC-0425 as a single agent and in combination with gemcitabine.
Signaling Pathway of GDC-0425 Action
Caption: GDC-0425 inhibits Chk1, preventing DNA repair and forcing premature mitosis.
Experimental Protocols
This protocol outlines the methodology for establishing a subcutaneous xenograft model to test the efficacy of GDC-0425 in combination with gemcitabine.
Cell Lines and Culture
-
Cell Lines:
-
HCC1806 (Triple-Negative Breast Cancer)
-
HCC70 (Triple-Negative Breast Cancer)
-
143B (Osteosarcoma)
-
-
Culture Conditions: Maintain cell lines in the recommended culture medium, typically supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase (70-80% confluency) before harvesting for implantation and are free from contamination.[9]
Animal Models
-
Species: Immunocompromised mice, such as NCr nude mice, are suitable for this model.[1]
-
Acclimatization: Upon arrival, allow mice to acclimate to the facility for a minimum of one week prior to any experimental procedures.[9] House animals in specific-pathogen-free (SPF) conditions.[10] All procedures must be approved and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Tumor Implantation
-
Harvest cultured tumor cells using trypsin.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
Treatment Regimen
-
Grouping (Example 6-arm study): [1][3]
-
Vehicle Control
-
Gemcitabine (120 mg/kg) alone
-
GDC-0425 (50 mg/kg) alone
-
GDC-0425 (75 mg/kg) alone
-
Gemcitabine (120 mg/kg) + GDC-0425 (50 mg/kg)
-
Gemcitabine (120 mg/kg) + GDC-0425 (75 mg/kg)
-
-
Drug Preparation and Administration:
-
Gemcitabine: Prepare in a suitable vehicle (e.g., sterile saline). Administer via intraperitoneal (i.p.) injection.[1]
-
GDC-0425: Prepare in a suitable vehicle for oral administration. Administer via oral gavage.
-
-
Dosing Schedule:
Experimental Workflow
Caption: Workflow for the GDC-0425 in vivo xenograft efficacy study.
Data Collection and Analysis
-
Tumor Measurement: Measure tumor dimensions using calipers at least twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor animal health by recording body weight at least twice weekly. Significant weight loss may indicate toxicity.
-
Pharmacodynamic (PD) Biomarkers: For PD studies, tumors can be collected at specified time points post-treatment. Analyze tissue for biomarkers such as phosphorylated CDK1/2 (pCDK1/2) and γH2AX to confirm target engagement and downstream effects.[5][8]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Significant tumor regression is a key indicator of high efficacy.[1][3]
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA, t-test) to compare tumor volumes between treatment groups.
Quantitative Data Summary
The following table summarizes representative dosing and outcomes from preclinical xenograft studies of GDC-0425.
| Parameter | Vehicle Control | Gemcitabine Alone | GDC-0425 Alone | Gemcitabine + GDC-0425 |
| Cell Lines | HCC1806, HCC70, 143B | HCC1806, HCC70, 143B | HCC1806, HCC70, 143B | HCC1806, HCC70, 143B |
| Mouse Strain | NCr Nude | NCr Nude | NCr Nude | NCr Nude |
| Gemcitabine Dose | N/A | 120 mg/kg | N/A | 120 mg/kg |
| GDC-0425 Dose | N/A | N/A | 50 or 75 mg/kg | 50 or 75 mg/kg |
| Administration Route | Oral (Vehicle) / IP (Vehicle) | IP | Oral | IP / Oral |
| Reported Outcome | Progressive Tumor Growth | Partial Tumor Growth Inhibition | Partial Tumor Growth Inhibition | Significant Tumor Regression |
Data synthesized from published preclinical studies.[1][3]
References
- 1. GDC-0425 | Chk1 inhibitor | CAS# 1200129-48-1 | InvivoChem [invivochem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Application Notes: Preclinical Evaluation of GDC-0425 and Gemcitabine Combination Therapy
Introduction
GDC-0425 is an orally bioavailable and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase that regulates cell cycle checkpoints, particularly the S and G2/M phases, to allow for DNA repair following damage.[2][4] By inhibiting Chk1, GDC-0425 abrogates DNA damage-induced cell cycle arrest, leading to the accumulation of damaged DNA and subsequent apoptosis.[2] Gemcitabine is a nucleoside analog and a widely used chemotherapeutic agent that functions as a prodrug.[5][6] Following intracellular phosphorylation, its active metabolites are incorporated into DNA, causing chain termination and inhibiting DNA synthesis, primarily affecting cells in the S-phase.[5][6][7]
The combination of GDC-0425 and gemcitabine is based on a strong synergistic rationale. Gemcitabine induces DNA damage, which activates the Chk1-dependent checkpoint to halt the cell cycle for repairs.[8] The subsequent administration of GDC-0425 inhibits Chk1, overriding this checkpoint and forcing cells to enter mitosis with damaged DNA, a process that culminates in mitotic catastrophe and cell death.[9] Preclinical studies have demonstrated that this combination leads to significant tumor regression in various cancer models, with enhanced efficacy observed in tumors with deficient p53 activity.[1][4][10]
Mechanism of Action: Synergistic Induction of Mitotic Catastrophe
The synergistic effect of combining gemcitabine with the Chk1 inhibitor GDC-0425 stems from the abrogation of the DNA damage checkpoint. Gemcitabine's incorporation into DNA during S-phase causes replication stress and DNA damage.[5] This damage activates the Chk1 pathway, leading to G2/M cell cycle arrest to allow time for DNA repair.[4][8] GDC-0425 selectively inhibits Chk1, preventing this arrest.[2] Consequently, cells with gemcitabine-induced DNA damage are forced to prematurely enter mitosis, leading to mitotic catastrophe and apoptotic cell death.[9]
References
- 1. GDC-0425 | Chk1 inhibitor | CAS# 1200129-48-1 | InvivoChem [invivochem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. AARC 2015: Combining Chk1 inhibition with standard dose gemcitabine may be safe and effective - ecancer [ecancer.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for GDC-0425 Target Validation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0425 is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. By inhibiting Chk1, GDC-0425 abrogates the S and G2/M checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents. A key pharmacodynamic biomarker for GDC-0425 activity is the hyperphosphorylation of Chk1 at serine 296 (p-Chk1 S296) and serine 345 (p-Chk1 S345), which can be readily assessed by Western blot analysis. This document provides a detailed protocol for the validation of GDC-0425's engagement with its target, Chk1, in a cellular context.
Signaling Pathway and Experimental Workflow
The ATR-Chk1 signaling pathway is a cornerstone of the cellular response to DNA damage. Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates Chk1 at Ser345.[3][4] This phosphorylation, along with autophosphorylation at Ser296, leads to the activation of Chk1.[5] Activated Chk1 then phosphorylates downstream targets, including the phosphatase Cdc25A, marking it for degradation.[5][6][7] The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest. GDC-0425 inhibits the kinase activity of Chk1, leading to a feedback mechanism that results in the hyperphosphorylation of Chk1 and the stabilization of Cdc25A.
The following workflow outlines the key steps for assessing GDC-0425 target engagement using Western blotting.
Quantitative Data Summary
The following table summarizes representative quantitative data on the dose-dependent effects of a Chk1 inhibitor on Chk1 phosphorylation and total Chk1 protein levels, as determined by Western blot analysis. The data is presented as a fold change relative to the vehicle-treated control.
| Treatment Group | p-Chk1 (S296) Intensity (Fold Change vs. Vehicle) | Total Chk1 Intensity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| Chk1 Inhibitor (30 nM) | ~0.8 | ~0.7 |
| Chk1 Inhibitor (300 nM) | ~0.5 | ~0.4 |
| Data is illustrative and based on trends observed in publications such as Michelena et al., 2019, which show that Chk1 inhibition can lead to a decrease in both p-Chk1 (S296) and total Chk1 levels. |
Experimental Protocols
Cell Culture and GDC-0425 Treatment
-
Cell Line: U-2 OS (human osteosarcoma) cells are a suitable model as they have an intact DNA damage response pathway.
-
Culture Conditions: Culture U-2 OS cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
GDC-0425 Preparation: Prepare a stock solution of GDC-0425 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 30, 100, 300 nM).
-
Treatment: Replace the culture medium with the medium containing the different concentrations of GDC-0425. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).[2]
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Prepare a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Lysis: Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples to ensure equal loading for SDS-PAGE.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. The following antibodies and dilutions are recommended:
-
Rabbit anti-p-Chk1 (Ser345): 1:1000 dilution in 5% BSA/TBST.[4]
-
Rabbit anti-p-Chk1 (Ser296): 1:1000 dilution in 5% BSA/TBST.
-
Rabbit anti-Chk1 (Total): 1:1000 dilution in 5% BSA/TBST.[5]
-
Mouse anti-Cdc25A: 1:1000 dilution in 5% milk/TBST.
-
Loading Control (e.g., Mouse anti-β-actin or anti-GAPDH): 1:5000 dilution in 5% milk/TBST.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:2000 to 1:5000 dilution in 5% milk/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control. For phospho-specific antibodies, it is recommended to also normalize to the total protein level.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GDC-0425 | Chk1 inhibitor | CAS# 1200129-48-1 | InvivoChem [invivochem.com]
- 3. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of G2/M events by Cdc25A through phosphorylation-dependent modulation of its stability - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0425: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0425, also known as RG-7602, is a potent and selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a key role in cell cycle checkpoint control and DNA repair.[3] Inhibition of Chk1 by GDC-0425 prevents the repair of damaged DNA, which can lead to the accumulation of DNA damage, abrogation of cell cycle arrest, and ultimately, apoptosis.[3] This mechanism makes GDC-0425 a promising agent for potentiating the cytotoxicity of DNA-damaging chemotherapeutic agents, particularly in p53-deficient tumors. These application notes provide detailed protocols for the use of GDC-0425 in in vitro studies, focusing on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and its application in cell-based assays.
Data Presentation
The following table summarizes the quantitative data for GDC-0425 solubility and its use in in vitro cell viability assays.
| Parameter | Value | Cell Line(s) | Reference |
| Solubility in Water | 25 mg/mL (requires sonication and pH adjustment to 3 with HCl) | N/A | [4] |
| Storage of Stock Solution | -20°C for 1 month or -80°C for 6 months | N/A | [2] |
| Cell Viability Assay (IC50) | Concentration-dependent reduction in cell proliferation | Chk1-positive breast cancer cell lines | [1][4] |
| Working Concentration Range | 0.001, 0.01, 0.1, 1, 10 µM | Chk1-positive breast cancer cell lines | [1][4] |
| Incubation Time | 72 hours | Chk1-positive breast cancer cell lines | [1][4] |
| Chk1 Hyperphosphorylation | 3 µM | U-2 OS cells | [1][2][4] |
| Incubation Time | 24 hours | U-2 OS cells | [1][2][4] |
Signaling Pathway
GDC-0425 targets Chk1, a key kinase in the DNA damage response pathway. Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and subsequently phosphorylates and activates Chk1. Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, GDC-0425 prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.
Caption: GDC-0425 inhibits Chk1, disrupting the DNA damage response pathway.
Experimental Protocols
Preparation of GDC-0425 Stock Solution
Objective: To prepare a high-concentration stock solution of GDC-0425 in DMSO for use in in vitro assays.
Materials:
-
GDC-0425 powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of GDC-0425 powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Although the exact solubility in DMSO is not specified, starting with a common stock concentration like 10 mM is recommended. If solubility issues arise, gentle warming and vortexing can be applied.
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Cell Viability Assay
Objective: To determine the effect of GDC-0425 on the viability of cancer cells.
Caption: Workflow for determining cell viability upon GDC-0425 treatment.
Materials:
-
Chk1-positive cancer cell line (e.g., HT-29, U-2 OS, or a relevant breast cancer cell line)
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
GDC-0425 stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of GDC-0425 in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.001 µM to 10 µM.[1][4] Remember to include a vehicle control (DMSO) at the same final concentration as the highest GDC-0425 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GDC-0425.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The data can be analyzed to determine the half-maximal inhibitory concentration (IC50) of GDC-0425.
Apoptosis Assay by Western Blot
Objective: To assess the induction of apoptosis by GDC-0425 by measuring the cleavage of PARP and Caspase-3.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
GDC-0425 stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Western blotting equipment
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of GDC-0425 (e.g., 1-10 µM) for 24-48 hours. Include a vehicle control.
-
After treatment, collect both floating and adherent cells.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved Caspase-3 overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. An increase in the levels of cleaved PARP and cleaved Caspase-3 indicates the induction of apoptosis.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Progression with GDC-0425
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0425 is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1] In response to DNA damage or replication stress, Chk1 is activated and phosphorylates key downstream targets to induce cell cycle arrest, primarily at the S and G2/M phases. This pause allows time for DNA repair, thus maintaining genomic integrity.
In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on the S and G2 checkpoints for survival following DNA damage is heightened. Inhibition of Chk1 by GDC-0425 abrogates these critical checkpoints, forcing cells with damaged DNA to prematurely enter mitosis.[2] This can lead to a catastrophic failure in cell division, known as mitotic catastrophe, and subsequent cell death. Consequently, GDC-0425 holds significant therapeutic potential, especially in combination with DNA-damaging chemotherapeutic agents like gemcitabine, to selectively enhance their anti-tumor activity.[2]
Flow cytometry is a powerful technique to analyze the effects of compounds like GDC-0425 on cell cycle progression. By staining cellular DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively assessed based on their DNA content.[3] These application notes provide a detailed protocol for utilizing flow cytometry to analyze the cell cycle progression of cancer cells treated with GDC-0425.
Mechanism of Action of GDC-0425 in Cell Cycle Control
GDC-0425 functions by selectively binding to and inhibiting the kinase activity of Chk1.[1] In the context of cancer therapy, GDC-0425 is often used to potentiate the effects of DNA-damaging agents. The underlying principle is that while chemotherapy induces DNA damage, leading to a Chk1-dependent cell cycle arrest to allow for repair, the addition of GDC-0425 overrides this safety mechanism. This forces the cancer cells to proceed into mitosis with unrepaired DNA, a lethal event.
The signaling pathway below illustrates the central role of Chk1 in the DNA damage response and how GDC-0425 intervenes.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
Treatment of cancer cells with a Chk1 inhibitor like GDC-0425, particularly in combination with a DNA-damaging agent, is expected to abrogate the S and G2/M checkpoints. This leads to a decrease in the percentage of cells in the S and G2/M phases and a potential increase in the sub-G1 population, which is indicative of apoptosis. The following table provides representative data illustrating the effect of a Chk1 inhibitor (MK-8776) in combination with radiation on the cell cycle distribution of EMT6 cells. This data serves as an example of the expected outcome when analyzing cell cycle progression after Chk1 inhibition in the presence of DNA damage.
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.2 ± 2.5 | 28.3 ± 1.8 | 16.5 ± 1.2 |
| Radiation (2.5 Gy) | 35.8 ± 3.1 | 20.1 ± 2.0 | 44.1 ± 2.8 |
| Radiation + Chk1 Inhibitor | 48.9 ± 3.5 | 22.5 ± 2.3 | 28.6 ± 2.1 |
This table is illustrative and based on data for the Chk1 inhibitor MK-8776 on EMT6 cells post-irradiation. Similar trends are expected with GDC-0425 in combination with DNA-damaging agents.
Experimental Protocols
This section provides a detailed protocol for the analysis of cell cycle progression using flow cytometry with propidium iodide (PI) staining following treatment with GDC-0425.
Experimental Workflow Diagram
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
GDC-0425 (stock solution in DMSO)
-
DNA-damaging agent (e.g., gemcitabine), if applicable
-
70% Ethanol (ice-cold)
-
RNase A (DNase-free, 10 mg/mL stock)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that allows for exponential growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of GDC-0425, a DNA-damaging agent, or a combination of both. Include a vehicle-treated control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
-
Cell Fixation:
-
Transfer the cell suspension to a flow cytometry tube.
-
While gently vortexing the cells, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes for fixation. Fixed cells can be stored at 4°C for several days if necessary.
-
-
Staining and Flow Cytometry Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and carefully aspirate the ethanol.
-
Wash the cell pellet with 2 mL of PBS and centrifuge again at 500 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 200 µL of RNase A solution (final concentration of 100 µg/mL).
-
Incubate at 37°C for 30 minutes to ensure that only DNA is stained by PI.
-
Add 200 µL of PI staining solution to each tube and gently mix.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the single-cell population using a forward scatter (FSC) versus side scatter (SSC) plot, followed by a pulse-width versus pulse-area plot to exclude doublets.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
-
High Coefficient of Variation (CV) of G1 peak: This can be due to improper fixation, inconsistent staining, or instrument misalignment. Ensure dropwise addition of cold ethanol while vortexing and optimize staining times.
-
Cell Clumping: Ensure a single-cell suspension before fixation. Gentle pipetting or passing the cells through a cell strainer may be necessary.
-
High Sub-G1 Peak in Control Cells: This may indicate excessive apoptosis due to harsh cell handling or suboptimal culture conditions. Handle cells gently and ensure they are healthy before starting the experiment.
Conclusion
The protocol described in these application notes provides a robust method for assessing the impact of the Chk1 inhibitor GDC-0425 on cell cycle progression. By quantifying the distribution of cells in the G0/G1, S, and G2/M phases, researchers can effectively characterize the mechanism of action of GDC-0425 and its potential to sensitize cancer cells to DNA-damaging therapies. This information is invaluable for both basic research and the preclinical development of novel cancer therapeutics.
References
Application Notes and Protocols: Establishing a GDC-0425 Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing a GDC-0425 resistant cancer cell line model. GDC-0425 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1] Understanding the mechanisms of resistance to GDC-0425 is crucial for the development of more effective therapeutic strategies.
Introduction to GDC-0425 and Resistance
GDC-0425 functions by abrogating the Chk1-mediated cell cycle arrest, preventing cancer cells from repairing DNA damage and leading to mitotic catastrophe and apoptosis.[2] It is often used in combination with DNA-damaging chemotherapeutic agents like gemcitabine to enhance their efficacy.[3][4][5][6] However, as with many targeted therapies, cancer cells can develop resistance to GDC-0425, limiting its long-term effectiveness.
Acquired resistance to Chk1 inhibitors can arise through various mechanisms, including:
-
Loss of Chk1 Protein or Activity: This can occur through downregulation of proteins that stabilize Chk1, such as USP1, or reduced expression of Chk1 activators like Claspin.[1][7]
-
Upregulation of Compensatory Signaling Pathways: Cancer cells can bypass the need for Chk1 by upregulating alternative survival pathways, such as the PI3K/AKT and Ras-MEK pathways.[1][8]
-
Activation of other Cell Cycle Checkpoint Kinases: Increased expression and activity of kinases like Wee1 can compensate for Chk1 inhibition and contribute to resistance.[2]
-
NF-κB Pathway Dysfunction: Alterations in the NF-κB signaling pathway have been linked to the development of resistance to Chk1 inhibitors.[1][8]
This document outlines the protocols to generate a GDC-0425 resistant cell line and characterize its resistance phenotype and underlying molecular mechanisms.
Experimental Protocols
1. Cell Line Selection and Baseline Characterization
-
Cell Line Choice: Select a cancer cell line known to be initially sensitive to GDC-0425. This could be a cell line with a high level of replicative stress or one that is dependent on the Chk1 pathway for survival.
-
Baseline IC50 Determination: It is essential to first determine the half-maximal inhibitory concentration (IC50) of GDC-0425 in the parental (sensitive) cell line. This will serve as a baseline for comparison with the resistant cell line.
| Parameter | Parental Cell Line | GDC-0425 Resistant Cell Line |
| GDC-0425 IC50 (nM) | [Enter Experimentally Determined Value] | [Enter Experimentally Determined Value] |
| Resistance Index (RI) | 1 | [Calculated as (IC50 of Resistant Line) / (IC50 of Parental Line)] |
| Doubling Time (hours) | [Enter Experimentally Determined Value] | [Enter Experimentally Determined Value] |
| Key Protein Expression Levels (Fold Change vs. Parental) | ||
| Chk1 | 1 | [To be determined by Western Blot] |
| p-Chk1 (S345) | 1 | [To be determined by Western Blot] |
| Wee1 | 1 | [To be determined by Western Blot] |
| p-AKT (S473) | 1 | [To be determined by Western Blot] |
| Claspin | 1 | [To be determined by Western Blot] |
| USP1 | 1 | [To be determined by Western Blot] |
Protocol 1.1: IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed the parental cancer cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of GDC-0425. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two to three cell doublings (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of viable cells relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
2. Generation of GDC-0425 Resistant Cell Line
The most common method for developing drug-resistant cell lines is through continuous exposure to gradually increasing concentrations of the drug.
Protocol 2.1: Dose Escalation Method
-
Initial Exposure: Culture the parental cells in their standard growth medium supplemented with GDC-0425 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.
-
Monitoring and Subculturing: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, subculture them as usual, maintaining the same concentration of GDC-0425.
-
Dose Increase: Gradually increase the concentration of GDC-0425 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended. Allow the cells to adapt and resume normal growth at each new concentration before proceeding to the next increase.
-
Cryopreservation: At each stage of increased resistance, cryopreserve vials of the cells for backup.
-
Selection of a Resistant Population: Continue this process until the cells are able to proliferate in a concentration of GDC-0425 that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 for GDC-0425.
3. Characterization of the GDC-0425 Resistant Cell Line
Once a resistant cell line is established, it is crucial to characterize its phenotype and investigate the molecular mechanisms of resistance.
Protocol 3.1: Confirmation of Resistance
-
IC50 Re-determination: Perform a cell viability assay as described in Protocol 1.1 to determine the IC50 of GDC-0425 in the resistant cell line.
-
Resistance Index (RI) Calculation: Calculate the RI by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI significantly greater than 1 confirms resistance.
Protocol 3.2: Analysis of Cell Proliferation
-
Growth Curve Analysis: Seed equal numbers of parental and resistant cells and count the number of viable cells at regular intervals over several days to determine the population doubling time.
Protocol 3.3: Investigation of Molecular Mechanisms of Resistance
-
Western Blot Analysis:
-
Prepare whole-cell lysates from both parental and resistant cell lines.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the Chk1 signaling and potential resistance pathways, including Chk1, phospho-Chk1 (S345), Wee1, AKT, phospho-AKT (S473), Claspin, and USP1.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Quantify band intensities to determine changes in protein expression.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for the genes encoding the proteins of interest (e.g., CHEK1, WEE1, AKT1, CLASPIN, USP1).
-
Normalize gene expression levels to a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Sequencing Analysis:
-
Sequence the CHEK1 gene in the resistant cell line to identify any potential mutations that could prevent GDC-0425 binding.
-
Visualizations
References
- 1. portlandpress.com [portlandpress.com]
- 2. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Study of GDC-0425, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0425: A Potent Checkpoint Kinase 1 Inhibitor for Chemotherapy Sensitization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0425 is an orally bioavailable and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1] In cancer cells, particularly those with a deficient p53 tumor suppressor, Chk1 plays a pivotal role in arresting the cell cycle to allow for the repair of DNA damage induced by chemotherapeutic agents. By inhibiting Chk1, GDC-0425 abrogates this cell cycle arrest, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[2][3] This mechanism of action makes GDC-0425 a promising agent for sensitizing tumors to DNA-damaging chemotherapies like gemcitabine. These application notes provide detailed protocols for studying the chemotherapy sensitization effects of GDC-0425 in preclinical models.
Mechanism of Action: GDC-0425 in Chemotherapy Sensitization
Gemcitabine, a nucleoside analog, incorporates into DNA during replication (S phase), causing chain termination and DNA damage. This triggers the activation of the ATR-Chk1 signaling pathway, leading to cell cycle arrest in the S and G2/M phases to allow for DNA repair. In p53-deficient cancer cells, the G1 checkpoint is often non-functional, making them highly reliant on the Chk1-mediated S and G2/M checkpoints for survival after chemotherapy-induced DNA damage.[4]
GDC-0425 selectively inhibits Chk1, preventing the phosphorylation of its downstream targets, such as Cdc25 phosphatases. This leads to the activation of cyclin-dependent kinases (CDKs), overriding the gemcitabine-induced cell cycle arrest and forcing the cells to enter mitosis with unrepaired DNA. This premature mitotic entry results in mitotic catastrophe and apoptosis, thereby potentiating the cytotoxic effect of gemcitabine.[3]
Caption: GDC-0425 inhibits Chk1, bypassing chemotherapy-induced cell cycle arrest and leading to mitotic catastrophe and apoptosis.
Data Presentation
In Vitro Chemotherapy Sensitization with GDC-0425
| Cell Line | Cancer Type | p53 Status | Treatment | IC50 (µM) | Fold Sensitization |
| Panc-1 | Pancreatic | Mutant | Gemcitabine | Value | - |
| GDC-0425 | Value | - | |||
| Gemcitabine + GDC-0425 | Value | Value | |||
| MiaPaCa-2 | Pancreatic | Mutant | Gemcitabine | Value | - |
| GDC-0425 | Value | - | |||
| Gemcitabine + GDC-0425 | Value | Value | |||
| BxPC-3 | Pancreatic | Wild-type | Gemcitabine | Value | - |
| GDC-0425 | Value | - | |||
| Gemcitabine + GDC-0425 | Value | Value |
*Note: Specific IC50 values from preclinical studies were not consistently available in the search results and are represented as placeholders. Researchers should determine these values experimentally.
In Vivo Tumor Growth Inhibition
| Tumor Model | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| Osteosarcoma (143B) | Vehicle Control | - | Value | - |
| Gemcitabine | 120 mg/kg, i.p. | Value | Value | |
| GDC-0425 | 75 mg/kg, p.o. | Value | Value | |
| Gemcitabine + GDC-0425 | Gem (120 mg/kg, i.p.) + GDC-0425 (75 mg/kg, p.o.) | Value | Value | |
| Triple-Negative Breast Cancer (HCC1806) | Vehicle Control | - | Value | - |
| Gemcitabine | 120 mg/kg, i.p. | Value | Value | |
| GDC-0425 | 50 mg/kg, p.o. | Value | Value | |
| GDC-0425 | 75 mg/kg, p.o. | Value | Value | |
| Gemcitabine + GDC-0425 | Gem (120 mg/kg, i.p.) + GDC-0425 (50 or 75 mg/kg, p.o.) | Value | Value |
*Note: Specific tumor volume and TGI values are placeholders and should be determined from experimental data.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Chemotherapy Sensitization
This protocol determines the concentration-dependent cytotoxic effect of GDC-0425 in combination with a chemotherapeutic agent.
Caption: Workflow for determining cell viability and chemotherapy sensitization.
Materials:
-
Cancer cell lines (e.g., Panc-1, MiaPaCa-2, BxPC-3)
-
Complete cell culture medium
-
96-well plates
-
GDC-0425 (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Gemcitabine, dissolved in sterile water or PBS)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of GDC-0425 and the chemotherapeutic agent in complete medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of GDC-0425 or the chemotherapeutic agent alone.
-
Combination: Treat cells with a fixed, non-toxic concentration of GDC-0425 combined with increasing concentrations of the chemotherapeutic agent, or vice versa. A fixed ratio combination can also be tested.
-
-
Incubation: Incubate the treated plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to untreated control wells.
-
Plot the dose-response curves and calculate the IC50 values for each treatment condition using appropriate software (e.g., GraphPad Prism).
-
Determine the combination index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol quantifies the induction of apoptosis following treatment with GDC-0425 and chemotherapy.
Materials:
-
6-well plates
-
GDC-0425 and chemotherapeutic agent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with GDC-0425, the chemotherapeutic agent, or the combination for a specified time (e.g., 24-48 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash adherent cells with PBS and detach using trypsin.
-
Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis:
-
Gate the cell population to exclude debris.
-
Set up quadrants based on unstained and single-stained controls.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: In Vivo Xenograft Model for Chemotherapy Sensitization
This protocol evaluates the in vivo efficacy of GDC-0425 in combination with chemotherapy in a tumor xenograft model.
Caption: Workflow for an in vivo xenograft study to assess chemotherapy sensitization.
Materials:
-
Immunocompromised mice (e.g., NCr nude mice)
-
Tumor cells (e.g., 143B, HCC1806, HCC70)
-
Matrigel (optional)
-
GDC-0425 (formulated for oral administration)
-
Gemcitabine (formulated for intraperitoneal injection)
-
Vehicle controls
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: GDC-0425 alone
-
Group 3: Gemcitabine alone
-
Group 4: GDC-0425 + Gemcitabine
-
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Monitor body weight and overall health of the mice.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Tumor Analysis (Optional): Harvest tumors for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for γH2AX, phospho-CDK1/2).
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the combination therapy compared to single agents.
-
Conclusion
GDC-0425 demonstrates significant potential as a chemotherapy-sensitizing agent by targeting the Chk1-mediated DNA damage response. The protocols outlined in these application notes provide a framework for researchers to investigate and quantify the synergistic effects of GDC-0425 with various chemotherapeutic agents in both in vitro and in vivo settings. Such studies are crucial for the continued development and clinical translation of Chk1 inhibitors as a promising strategy in cancer therapy.
References
Troubleshooting & Optimization
Troubleshooting inconsistent GDC-0425 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chk1 inhibitor, GDC-0425. Inconsistent experimental results can arise from various factors, and this guide aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My GDC-0425 treatment shows high variability between experiments. What are the potential causes?
A1: Inconsistent results with GDC-0425 can stem from several factors:
-
Compound Stability and Handling: GDC-0425, like many small molecules, can be sensitive to storage conditions. Ensure the compound is stored as a powder at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent such as DMSO, it is recommended to store stock solutions in aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1] For short-term storage of up to one month, -20°C is acceptable.[1]
-
Solubility Issues: GDC-0425 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] When diluting the stock solution into aqueous cell culture media, precipitation can occur. To avoid this, it is advisable to perform serial dilutions and ensure the final DMSO concentration in your assay does not exceed a level toxic to your specific cell line, generally recommended to be below 0.5%.[2][3][4] A vehicle control with the same final DMSO concentration should always be included in your experiments.[1]
-
Cell Line Specific Effects: The cellular response to GDC-0425 is highly dependent on the genetic background of the cell line, particularly the status of the p53 tumor suppressor protein.[5] Cells with mutated or deficient p53 are often more sensitive to Chk1 inhibition, as they rely more heavily on the Chk1-mediated checkpoint for DNA damage repair.[5] Variability in p53 status or other DNA damage response pathways between different cell passages or sources can lead to inconsistent results.
-
Assay Conditions: Minor variations in experimental conditions can lead to significant differences in results. Maintain consistency in cell density at the time of treatment, incubation times, and reagent concentrations.
Q2: I am not observing the expected level of cytotoxicity with GDC-0425. What should I check?
A2: If GDC-0425 is not inducing the expected level of cell death, consider the following:
-
Mechanism of Action: GDC-0425 is a Chk1 inhibitor and its primary function is to abrogate the DNA damage checkpoint.[6] Its cytotoxic effects are most pronounced when cells are under replicative stress or in combination with DNA-damaging agents like gemcitabine.[7][8] As a single agent, its efficacy can be cell-line dependent and may require longer incubation times to observe a significant effect.
-
p53 Status of Cells: As mentioned, p53 proficient cells may be less sensitive to GDC-0425 as they can utilize the p53-dependent G1 checkpoint to arrest the cell cycle and repair DNA damage. Confirm the p53 status of your cell line.
-
Off-Target Effects: While GDC-0425 is a selective Chk1 inhibitor, like many kinase inhibitors, it may have off-target effects that can influence the experimental outcome.[9] These off-target effects could potentially counteract the cytotoxic effects of Chk1 inhibition in certain contexts.
-
Drug Concentration and Exposure Time: Ensure you are using an appropriate concentration range and exposure time for your specific cell line. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
Q3: How should I prepare and store GDC-0425 stock solutions?
A3: Proper preparation and storage of GDC-0425 are critical for obtaining consistent results.
-
Reconstitution: GDC-0425 is typically supplied as a powder. It is recommended to dissolve it in a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).[1]
-
Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months).[1] For use within a month, storage at -20°C is also acceptable.[1]
-
Working Solutions: When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium. To avoid precipitation, it is best to add the stock solution to the medium while vortexing. Ensure the final concentration of the organic solvent is compatible with your cells and include a vehicle control in your experiment.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments | 1. Inconsistent cell number or confluency at the time of treatment. 2. Variation in incubation time. 3. Instability of GDC-0425 in working solutions. 4. Cell line heterogeneity or genetic drift over passages. | 1. Standardize cell seeding density and ensure consistent confluency at the start of each experiment. 2. Use a precise and consistent incubation time for all experiments. 3. Prepare fresh working solutions of GDC-0425 from a frozen stock for each experiment. 4. Use cells from a low passage number and regularly perform cell line authentication. |
| Precipitation of GDC-0425 in cell culture medium | 1. Poor solubility of GDC-0425 in aqueous solutions. 2. High final concentration of GDC-0425. 3. High concentration of DMSO in the final working solution. | 1. Prepare a high-concentration stock solution in DMSO and then serially dilute in culture medium. Add the compound to the medium while vortexing. 2. Test a lower concentration range of GDC-0425. 3. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.[3][4] |
| Discrepancy between expected and observed results based on literature | 1. Different cell line passage or source with altered genetic background. 2. Variations in assay protocol (e.g., different viability assay). 3. Off-target effects of GDC-0425 in the specific cell line. | 1. Verify the genetic background of your cell line, especially the p53 status. 2. Carefully review and align your experimental protocol with the cited literature. 3. Consider the possibility of off-target effects and validate key findings using a secondary method or a different Chk1 inhibitor. |
| No effect observed at expected active concentrations | 1. Inactive compound due to improper storage or handling. 2. Cell line is resistant to Chk1 inhibition. 3. Insufficient incubation time. | 1. Use a fresh vial of GDC-0425 or a new stock solution. 2. Confirm the expression of Chk1 in your cell line. Consider using a positive control cell line known to be sensitive to GDC-0425. 3. Perform a time-course experiment to determine the optimal treatment duration. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of GDC-0425 can vary significantly depending on the cell line and the assay conditions. The following table provides a summary of representative IC50 values. Researchers should determine the IC50 in their specific experimental system.
| Parameter | Value | Context | Reference |
| In Vitro IC50 | Varies by cell line | Dependent on genetic background (e.g., p53 status) and assay duration. | [10][11][12][13] |
| Half-life in plasma | Approximately 15 hours | Determined in a phase I clinical study. | [8] |
| Stock Solution Stability (in DMSO) | Up to 3 years at -20°C (as powder) Up to 6 months at -80°C (in solution) Up to 1 month at -20°C (in solution) | Proper storage is crucial for maintaining compound activity. | [1][14] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% | Higher concentrations can be cytotoxic to cells. | [2][3][4] |
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of GDC-0425 on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
GDC-0425
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of GDC-0425 in DMSO.
-
Perform serial dilutions of the GDC-0425 stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GDC-0425.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[15]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the GDC-0425 concentration to determine the IC50 value.
-
Visualizations
GDC-0425 Mechanism of Action
Caption: GDC-0425 inhibits Chk1, preventing cell cycle arrest and DNA repair.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent GDC-0425 results.
Logical Relationship of p53 Status and GDC-0425 Sensitivity
Caption: p53 status influences cellular dependency on Chk1 and sensitivity to GDC-0425.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I Study of GDC-0425, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medic.upm.edu.my [medic.upm.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. bds.berkeley.edu [bds.berkeley.edu]
Optimizing GDC-0425 concentration for cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chk1 inhibitor, GDC-0425.
Frequently Asked Questions (FAQs)
Q1: What is GDC-0425 and what is its mechanism of action?
A1: GDC-0425 is an orally bioavailable, potent, and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase involved in DNA damage response. It mediates cell cycle checkpoint control to allow for DNA repair.[2] By selectively binding to and inhibiting Chk1, GDC-0425 prevents the repair of damaged DNA, which can lead to the accumulation of DNA damage, inhibition of cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells.[1][2] It is often used to potentiate the cytotoxic effects of DNA-damaging chemotherapy agents like gemcitabine.[4]
Q2: What is a recommended starting concentration range for GDC-0425 in cell viability assays?
A2: The optimal concentration of GDC-0425 is highly dependent on the cell line being tested. Based on published data, a broad dose-response curve is recommended for initial experiments. A common starting range is from 0.001 µM to 10 µM. For some specific cell lines, concentrations up to 10 mM have been tested, though this is exceptionally high and likely reflects testing a wide range for dose-response curves.[1][5] For example, in Chk1-positive breast cancer cell lines, concentrations from 0.001 to 10 mM were tested over 72 hours, while in U-2 OS osteosarcoma cells, a concentration of 3 µM was used for a 24-hour incubation.[1][5]
Q3: How should I prepare and store GDC-0425 stock solutions?
A3: GDC-0425 is typically supplied as a powder. For in vitro experiments, it is common to first prepare a high-concentration stock solution in a solvent like DMSO.[6] For long-term storage, the powder form is stable for years at -20°C.[5] Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month.[5] Avoid repeated freeze-thaw cycles to maintain the compound's stability.[6]
Q4: I'm observing poor solubility of GDC-0425 in my cell culture medium. What can I do?
A4: Poor aqueous solubility is a common issue with small molecule inhibitors.[6] While GDC-0425 is soluble in water up to 25 mg/mL with pH adjustment, here are some tips for working with it in culture medium:[5]
-
Use a Co-Solvent: Prepare a high-concentration stock in DMSO. When diluting into your aqueous cell culture medium, ensure the final DMSO concentration is kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced toxicity.[6]
-
pH Adjustment: The solubility of some compounds is pH-dependent. While not always feasible for cell culture, for specific buffer preparations, adjusting the pH might help.[6]
-
Formulation: For more complex applications, formulation with agents like cyclodextrins can increase the aqueous solubility of hydrophobic compounds.[7]
Q5: What is the typical incubation time for a GDC-0425 cell viability assay?
A5: The incubation time can vary significantly depending on the experimental goals and the cell line's doubling time. Common incubation periods range from 24 to 72 hours.[1][5] Shorter incubations (e.g., 24 hours) may be sufficient to observe specific molecular effects like Chk1 hyperphosphorylation[1][3], while longer incubations (e.g., 72 hours) are often necessary to observe significant effects on cell proliferation and viability.[1][5][8]
Data Summary Tables
Table 1: GDC-0425 Inhibitor Profile
| Property | Description |
| Target | Checkpoint Kinase 1 (Chk1)[2][3] |
| Mechanism of Action | Selectively binds to and inhibits Chk1, preventing DNA damage repair and abrogating cell cycle arrest, leading to apoptosis.[1][2] |
| Common Use | Potentiates the cytotoxicity of DNA-damaging agents; reverses tumor cell resistance to chemotherapy.[2][4] |
| Solvent for Stock | DMSO is commonly used.[6] |
Table 2: Example Concentrations of GDC-0425 in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Outcome | Reference |
| Chk1+ Breast Cancer | Cell Viability | 0.001 - 10 mM | 72 hours | Diminished cell proliferation | [1] |
| U-2 OS (Osteosarcoma) | Cell Viability | 3 µM | 24 hours | Hyperphosphorylation of Chk1 | [1][3] |
| HT-29 (Colon Cancer) | Xenograft Model | 50-75 mg/kg (in vivo) | 15 days | Partial tumor growth inhibition | [1][3] |
| HCC1806 & HCC70 (TNBC) | Xenograft Model | 50-75 mg/kg (in vivo) | 15 days | Significant tumor regression with gemcitabine | [1][3] |
Visualized Guides and Pathways
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of GDC-0425 on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)
-
GDC-0425
-
DMSO (sterile)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of GDC-0425 in DMSO.
-
Perform a serial dilution of the GDC-0425 stock in complete cell culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 10 µM).[9]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest GDC-0425 concentration, e.g., 0.1%).[6]
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of GDC-0425 or vehicle control.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]
-
After the MTT incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Gently mix on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells).
-
Plot the percentage of cell viability against the log of the GDC-0425 concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting. Calibrate pipettes regularly.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or medium to create a humidity barrier.
-
Problem: No significant decrease in cell viability, even at high concentrations.
-
Possible Cause: The cell line is resistant to Chk1 inhibition.
-
Solution: Verify that your cell line expresses Chk1. Some cell lines may have alternative DNA damage response pathways or lack functional p53, which can influence sensitivity to Chk1 inhibitors.[4]
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the incubation time. Cytostatic or cytotoxic effects may take longer to manifest in slow-growing cell lines. Try a time-course experiment (e.g., 24, 48, and 72 hours).
-
-
Possible Cause: GDC-0425 degradation.
-
Solution: Ensure the compound has been stored correctly and that stock solutions are not expired. Prepare fresh dilutions from a stable stock for each experiment.[6]
-
Problem: Excessive cell death observed in vehicle control wells.
-
Possible Cause: Solvent toxicity.
-
Solution: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. Keep the final concentration at or below 0.1% if possible. Run a toxicity control with varying concentrations of the solvent alone to determine the tolerance of your cell line.[6]
-
-
Possible Cause: Suboptimal cell culture conditions.
-
Solution: Ensure cells are healthy and not overly confluent before seeding. Check for potential contamination in the cell culture.[6]
-
Problem: Results are inconsistent between experiments.
-
Possible Cause: Variation in cell culture conditions.
-
Solution: Standardize all parameters, including cell passage number, seeding density, media formulation, and incubation times. Cell characteristics can change at high passage numbers.
-
-
Possible Cause: Off-target effects.
References
- 1. GDC-0425 | Chk1 inhibitor | CAS# 1200129-48-1 | InvivoChem [invivochem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GDC-0425 and Gemcitabine Combination Protocol Optimization
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing the combination of GDC-0425, a Checkpoint Kinase 1 (Chk1) inhibitor, and gemcitabine, a nucleoside analog chemotherapeutic. The information is designed to help optimize experimental design and address common issues encountered during in vitro and preclinical studies.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that researchers may encounter.
Q1: We are not observing the expected synergistic effect between GDC-0425 and gemcitabine. What could be the problem?
A1: Lack of synergy can stem from several factors related to the mechanism of action of this drug combination. The primary rationale is that gemcitabine induces DNA damage and cell cycle arrest, creating a dependency on the Chk1-mediated DNA damage response. GDC-0425 then abrogates this checkpoint, leading to cell death.
-
Suboptimal Scheduling: The timing of drug administration is critical. GDC-0425 is most effective when administered after gemcitabine has had sufficient time to induce S-phase arrest.[1][2] Concurrent administration may be less effective. Consider a sequential schedule where cells are pre-treated with gemcitabine for 18-24 hours before adding GDC-0425.[1]
-
Incorrect Drug Concentrations: The concentrations used may not be appropriate for your specific cell line. Perform dose-response experiments for each drug individually to determine the IC50, then use concentrations around the IC20-IC50 for combination studies to better reveal synergistic effects.
-
Cell Line Characteristics: The synergistic effect is often more pronounced in cancer cells with a deficient p53 tumor suppressor pathway.[3] Cells with a fully functional p53 may undergo apoptosis or cell cycle arrest through alternative pathways, diminishing the reliance on Chk1.
-
Assay Endpoint Timing: The time point for measuring cell viability or other endpoints is crucial. The effects of checkpoint inhibition and subsequent mitotic catastrophe may take 48-72 hours or longer to become apparent after the addition of GDC-0425.
Q2: What is the optimal dosing schedule for in vitro experiments to maximize synergy?
A2: Based on preclinical studies, a sequential administration schedule is recommended. Gemcitabine should be administered first to induce DNA replication stress and S-phase arrest. The optimal time for adding the Chk1 inhibitor, such as GDC-0425, is typically 18-24 hours after gemcitabine treatment.[1][2] This allows for the accumulation of cells in S-phase, maximizing the population of cells that are vulnerable to checkpoint inhibition. A suggested approach is to treat cells with gemcitabine for 6 hours, wash it out, and then add GDC-0425 18 hours later for a duration of 6-24 hours.[1][2]
Q3: We are observing high variability between replicate wells in our cell viability assays. What are the common causes?
A3: High variability can compromise the reliability of your results. Consider the following:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a consistent pipetting technique to avoid discrepancies in cell numbers per well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drugs and affect cell growth. Avoid using the outermost wells for experimental conditions or ensure proper humidification in the incubator.
-
Drug Solubility and Stability: GDC-0425 is an orally bioavailable small molecule, but like many inhibitors, it may have limited aqueous solubility.[4] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Check for any precipitation upon dilution. Stability of GDC-0425 in aqueous solutions at 37°C over the course of a long experiment should also be considered.[3]
-
Inappropriate Assay: The chosen viability assay might be interfering with the compounds or may not be sensitive enough. For example, tetrazolium-based assays (MTT, MTS) rely on metabolic activity, which can be altered by the drugs without directly causing cell death. Consider using an endpoint that measures cell number (e.g., Sulforhodamine B (SRB) assay) or ATP content (e.g., CellTiter-Glo®), which is a robust indicator of viability.[5]
Q4: How should we interpret our pharmacodynamic biomarker results, specifically for γH2AX and phospho-CDK1/2?
A4: These markers are key indicators of the drug combination's mechanism of action.
-
γH2AX: This is a marker for DNA double-strand breaks. Gemcitabine treatment alone should cause a modest increase in γH2AX as it induces DNA damage.[1] The addition of GDC-0425 should lead to a significant and sustained increase in γH2AX levels.[1][6] This indicates that the inhibition of Chk1 is preventing DNA repair and leading to the accumulation of catastrophic DNA damage.
-
Phospho-CDK1/2 (pCDK1/2): This is a marker of cell cycle progression and entry into mitosis. Gemcitabine-induced S/G2 arrest should result in low levels of pCDK1/2. The successful abrogation of this checkpoint by GDC-0425 will force cells into mitosis prematurely, which can be measured by an increase in pCDK1/2 levels.[6]
Q5: Our cell cycle analysis shows a strong S-phase arrest with gemcitabine, but adding GDC-0425 doesn't result in a clear G2/M peak. Why might this be?
A5: While GDC-0425 abrogates the S and G2 checkpoints, the outcome is often mitotic catastrophe rather than a clean progression through mitosis.[3]
-
Mitotic Catastrophe: Cells may enter mitosis with unrepaired DNA damage, leading to abnormal chromosome segregation and ultimately, cell death. This can result in a scattered cell cycle profile with fragmented DNA, which may appear as an increase in the sub-G1 population (indicative of apoptosis/cell death) rather than a distinct G2/M peak.
-
Timing: The timing of analysis after GDC-0425 addition is critical. The window to observe cells attempting mitosis might be narrow before they undergo cell death. Consider a time-course analysis (e.g., 6, 12, 24 hours after GDC-0425 addition) to capture the dynamic changes in the cell cycle.
Quantitative Data Summary
The following table summarizes key findings from a Phase I clinical trial of GDC-0425 in combination with gemcitabine in patients with refractory solid tumors.[3][6][7]
| Parameter | Arm A | Arm B |
| Gemcitabine Dose | 750 mg/m² on Days 1 & 8 | 1,000 mg/m² on Days 1 & 8 |
| GDC-0425 Dose | 60 mg (initially 3 days, then 1 day) | 60 mg or 80 mg (1 day) |
| Maximum Tolerated Dose (MTD) | Not explicitly defined, but 3-day 60mg GDC-0425 was not tolerated. | 60 mg GDC-0425 approx. 24h after 1,000 mg/m² gemcitabine. |
| Dose-Limiting Toxicities (DLTs) | Nausea, pyrexia with syncope, neutropenia, thrombocytopenia. | Thrombocytopenia, neutropenia. |
| Common Related Adverse Events (>30%) | Nausea (48%), Anemia (45%), Neutropenia (45%), Vomiting (45%), Fatigue (43%), Pyrexia (40%), Thrombocytopenia (35%). | Nausea (48%), Anemia (45%), Neutropenia (45%), Vomiting (45%), Fatigue (43%), Pyrexia (40%), Thrombocytopenia (35%). |
| GDC-0425 Half-Life | Approximately 15 hours | Approximately 15 hours |
| Preliminary Efficacy | - | 2 confirmed partial responses (Triple-Negative Breast Cancer, Melanoma); 1 unconfirmed partial response (Cancer of Unknown Primary). |
Detailed Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (SRB Assay)
This protocol is adapted for a sequential drug addition schedule.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Gemcitabine Treatment: Treat cells with various concentrations of gemcitabine for a set duration (e.g., 6 or 24 hours). Include a vehicle control (e.g., sterile PBS or saline).
-
GDC-0425 Treatment:
-
For sequential treatment, remove gemcitabine-containing media, wash wells gently with PBS, and add fresh media.
-
At a predetermined time point after the start of gemcitabine treatment (e.g., 18 hours), add various concentrations of GDC-0425. Include wells with GDC-0425 alone and gemcitabine alone to assess single-agent activity.
-
-
Incubation: Incubate the plate for an additional 48-72 hours.
-
Fixation: Gently aspirate the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Final Wash: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Readout: Measure the absorbance at 510 nm using a microplate reader.
Protocol 2: Western Blot for Pharmacodynamic Markers (γH2AX & pCDK1/2)
-
Cell Treatment: Seed cells in 6-well plates. Treat with gemcitabine, GDC-0425, or the combination using the desired sequential schedule. Include an untreated control.
-
Cell Lysis: At the end of the treatment period, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX, pCDK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat according to the optimized sequential protocol.
-
Cell Harvesting: At the desired time point, harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing FBS. Combine all cells from each sample.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and wash once with PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use appropriate software to gate out debris and doublets and to quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of synergy between Gemcitabine and GDC-0425.
Caption: Sequential treatment workflow for in vitro combination studies.
References
- 1. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Schedule dependent synergy of gemcitabine and doxorubicin: Improvement of in vitro efficacy and lack of in vitro‐in vivo correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
GDC-0425 Technical Support Center: Accurate Interpretation of Dose-Response Curves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately interpreting GDC-0425 dose-response curves. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is GDC-0425 and what is its mechanism of action?
GDC-0425 is an orally bioavailable and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1][3] In response to DNA damage, Chk1 is activated and halts the cell cycle to allow for DNA repair. By inhibiting Chk1, GDC-0425 prevents this cell cycle arrest, leading to an accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[1] This mechanism also allows GDC-0425 to potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents like gemcitabine.[4]
Q2: My GDC-0425 dose-response curve is not a classic sigmoidal shape. What could be the reason?
Non-sigmoidal, including biphasic or bell-shaped, dose-response curves can arise from several factors when working with GDC-0425.[5][6]
-
Cellular Toxicity: At very high concentrations, GDC-0425 may induce off-target effects or general cellular toxicity that can lead to a decline in the inhibitory effect, resulting in a bell-shaped curve.[5] It is advisable to perform a parallel cytotoxicity assay to assess the overall health of the cells at high concentrations.
-
Complex Biological Responses: The Chk1 signaling pathway is intricate, and its inhibition can trigger various downstream effects and feedback loops that may not follow a simple dose-response relationship.
-
Experimental Artifacts: Issues such as compound precipitation at high concentrations, or interactions with components in the cell culture media can also lead to atypical curve shapes.
If you observe a non-sigmoidal curve, it is recommended to carefully re-evaluate your experimental setup, check for compound solubility, and consider the possibility of complex biological responses.
Q3: The IC50 value I obtained for GDC-0425 is significantly higher than what is reported in the literature. What are the potential causes?
Discrepancies in IC50 values can be attributed to a variety of experimental factors:
-
Cell Line and Culture Conditions: Different cancer cell lines exhibit varying sensitivities to GDC-0425. Additionally, factors such as cell passage number, confluency at the time of treatment, and media composition can influence the apparent IC50.
-
Assay Duration: The length of exposure to GDC-0425 can significantly impact the IC50 value. Longer incubation times generally result in lower IC50 values.
-
Assay Type: The choice of cell viability assay (e.g., MTT, CellTiter-Glo, SRB) can yield different IC50 values due to their distinct underlying principles of measurement.
-
Compound Stability and Purity: Ensure the GDC-0425 used is of high purity and has been stored correctly to prevent degradation.
It is crucial to standardize your experimental protocol and compare your results to literature data that employed similar conditions.
Q4: I am observing high variability between my replicate wells for the same GDC-0425 concentration. How can I troubleshoot this?
High variability in dose-response assays can obscure the true effect of the compound. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for experimental data.
-
Improper Drug Dilution: Prepare fresh serial dilutions of GDC-0425 for each experiment and ensure thorough mixing at each dilution step.
-
Assay Technique: For assays like MTT, ensure complete solubilization of the formazan crystals before reading the absorbance. For luminescence-based assays like CellTiter-Glo, ensure proper reagent mixing and incubation times.
-
Plate Reader Settings: Use appropriate wavelength settings and ensure the plate reader is calibrated and functioning correctly.
Data Presentation: GDC-0425 IC50 Values
The following table summarizes previously reported IC50 values for GDC-0425 in various cancer cell lines. Note that these values can vary based on the experimental conditions used.
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions (Incubation Time) | Reference |
| HT-29 | Colorectal Cancer | Data not explicitly found in provided search results | In combination with gemcitabine | [7] |
| Breast Cancer Cell Lines | Breast Cancer | Specific IC50 values not detailed in search results | 72 hours | General Reference |
| U-2 OS | Osteosarcoma | Not an IC50, but activity noted at 3µM | 24 hours | General Reference |
Note: The provided search results did not contain a comprehensive table of GDC-0425 IC50 values across a wide range of cell lines. The table above is a template that should be populated with specific data extracted from relevant publications.
Experimental Protocols
Cell Viability Assay using MTT
This protocol provides a general framework for determining the IC50 of GDC-0425 using an MTT assay. Optimization for specific cell lines is recommended.
Materials:
-
GDC-0425
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of GDC-0425 in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of GDC-0425 in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of GDC-0425. Include a vehicle control (medium with the same final concentration of DMSO as the highest GDC-0425 concentration).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the GDC-0425 concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[8][9][10]
-
Mandatory Visualizations
GDC-0425 Signaling Pathway
Caption: The signaling pathway of GDC-0425, a Chk1 inhibitor, in the context of DNA damage response.
Experimental Workflow for GDC-0425 Dose-Response Assay
Caption: A generalized experimental workflow for determining the dose-response of GDC-0425.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. graphpad.com [graphpad.com]
- 9. graphpad.com [graphpad.com]
- 10. graphpad.com [graphpad.com]
GDC-0425 stability and storage in DMSO long-term
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GDC-0425 in Dimethyl Sulfoxide (DMSO), along with troubleshooting guides and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing GDC-0425 stock solutions?
A1: The recommended solvent for preparing stock solutions of GDC-0425 is high-purity, anhydrous DMSO.
Q2: What are the recommended storage conditions for GDC-0425 stock solutions in DMSO?
A2: For long-term storage, it is recommended to store GDC-0425 stock solutions in DMSO at -80°C. For shorter-term storage, -20°C is acceptable. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q3: How long can I store GDC-0425 stock solutions in DMSO?
A3: Based on supplier recommendations, GDC-0425 stock solutions in DMSO can be stored for up to 6 months at -80°C and for up to 1 month at -20°C[1]. For optimal results, it is always best to use freshly prepared solutions.
Q4: I observed precipitation in my GDC-0425 stock solution after thawing. What should I do?
A4: Precipitation can sometimes occur upon thawing. To redissolve the compound, you can warm the vial in a 37°C water bath for a few minutes and vortex or sonicate the solution until it becomes clear. Always ensure the compound is fully dissolved before use.
Q5: How many freeze-thaw cycles can a GDC-0425 DMSO stock solution tolerate?
A5: While some studies suggest that many compounds in DMSO can withstand multiple freeze-thaw cycles without significant degradation, it is best practice to minimize these cycles[2]. Aliquoting the stock solution into single-use volumes is highly recommended to maintain the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of GDC-0425 due to improper storage. | Prepare fresh stock solutions of GDC-0425. Ensure proper storage conditions (-80°C for long-term) and minimize freeze-thaw cycles by preparing aliquots. |
| Inaccurate concentration of the stock solution. | Verify the initial weighing of the compound and the volume of DMSO added. Use a calibrated pipette for accurate measurements. | |
| Precipitation in working solution | Low solubility of GDC-0425 in aqueous media. | Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility. A final DMSO concentration of 0.1% to 1% is generally well-tolerated in most cell-based assays. If precipitation persists, consider optimizing the formulation of your working solution. |
| Compound appears inactive | Degradation of GDC-0425. | Use a fresh aliquot of the stock solution or prepare a new stock solution. Confirm the activity of a new batch with a positive control experiment. |
| Incorrect experimental setup. | Review the experimental protocol to ensure all steps were followed correctly, including incubation times and concentrations used. |
GDC-0425 Stability in DMSO
The stability of GDC-0425 in DMSO is crucial for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions and stability data.
| Storage Temperature | Recommended Storage Duration | Source |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Note: This information is based on data from a commercial supplier and should be used as a guideline. For critical experiments, it is recommended to perform in-house stability tests.
While specific long-term stability data for GDC-0425 in DMSO from peer-reviewed literature is limited, a study on the stability of GDC-0425 in human plasma showed it was stable for 374 days at -20°C and -70°C[3]. This suggests good intrinsic stability of the molecule, though direct extrapolation to DMSO as a solvent should be done with caution. General studies on compound stability in DMSO indicate that storage at low temperatures (-20°C or -80°C) is effective for long-term preservation[4].
Experimental Protocols
Preparation of GDC-0425 Stock Solution (10 mM in DMSO)
Materials:
-
GDC-0425 powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of GDC-0425 powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of GDC-0425 powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Calculate DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of GDC-0425 is 381.44 g/mol .
-
Volume (L) = [Mass (g) / 381.44 ( g/mol )] / 0.010 (mol/L)
-
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the GDC-0425 powder.
-
Mix: Tightly cap the vial and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1].
GDC-0425 Signaling Pathway and Experimental Workflow
GDC-0425 Mechanism of Action: CHK1 Inhibition
GDC-0425 is a selective inhibitor of Checkpoint Kinase 1 (CHK1), a key protein in the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, leading to cell cycle arrest, which allows time for DNA repair. By inhibiting CHK1, GDC-0425 prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, ultimately leading to mitotic catastrophe and cell death. This is particularly effective in cancer cells that often have a defective G1 checkpoint (e.g., due to p53 mutations) and are highly reliant on the S and G2/M checkpoints regulated by CHK1.
Caption: GDC-0425 inhibits CHK1, preventing cell cycle arrest and promoting mitotic catastrophe.
Experimental Workflow for Assessing GDC-0425 Activity
Caption: A typical workflow for evaluating the biological activity of GDC-0425 in vitro.
References
Overcoming GDC-0425-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GDC-0425. The information is designed to address specific issues that may be encountered during in vitro experimentation, with a focus on mitigating cytotoxicity in normal cells.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using GDC-0425 in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal (non-cancerous) cell lines. | 1. On-target toxicity in rapidly dividing normal cells: GDC-0425 targets Chk1, a key regulator of the cell cycle. Normal cells that are actively proliferating can be sensitive to Chk1 inhibition. 2. Off-target effects: At higher concentrations, GDC-0425 or other Chk1 inhibitors may inhibit other kinases, such as CDK2, leading to unintended cytotoxicity. 3. Incorrect dosage: The concentration of GDC-0425 may be too high for the specific normal cell line being used. | 1. Induce temporary cell cycle arrest in normal cells: Consider a "cyclotherapy" approach. Pre-treat normal cells with a MEK inhibitor to induce a temporary G1 cell cycle arrest before adding GDC-0425. This can protect the quiescent normal cells from the cytotoxic effects of the Chk1 inhibitor. 2. Optimize GDC-0425 concentration: Perform a dose-response curve to determine the optimal concentration that minimizes toxicity in normal cells while maintaining efficacy in cancer cells. 3. Verify target selectivity: If off-target effects are suspected, consider using another Chk1 inhibitor with a different selectivity profile for comparison. |
| Inconsistent results between experiments. | 1. Cell line variability: Different cell lines, and even passages of the same cell line, can have varying sensitivity to GDC-0425. 2. Reagent stability: GDC-0425, like many small molecules, can degrade over time if not stored properly. 3. Variations in experimental conditions: Differences in cell density, incubation time, or media composition can affect results. | 1. Use consistent cell passages: Use cells from a similar passage number for all related experiments. 2. Proper reagent handling: Aliquot GDC-0425 upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Standardize protocols: Ensure all experimental parameters are consistent across all experiments. |
| Unexpected cell morphology changes. | Cellular stress response: GDC-0425 can induce cellular stress, leading to changes in cell shape, size, and adherence. | Monitor cells closely: Document any morphological changes with microscopy. Correlate these changes with data from cytotoxicity and apoptosis assays to better understand the cellular response. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GDC-0425?
A1: GDC-0425 is an orally bioavailable, selective inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a crucial serine/threonine kinase involved in the DNA damage response and cell cycle checkpoint control.[2] By inhibiting Chk1, GDC-0425 prevents the repair of damaged DNA, which can lead to the accumulation of DNA damage, inhibition of cell cycle arrest, and ultimately, the induction of apoptosis.[1][2] This action can potentiate the cytotoxicity of DNA-damaging agents.[1]
Q2: Why am I observing cytotoxicity in my normal cell lines?
A2: While GDC-0425 is designed to selectively target cancer cells with deficient p53, normal proliferating cells can also be affected.[3] Chk1 plays a vital role in the normal cell cycle, and its inhibition can be toxic to any rapidly dividing cell. Clinical trials of GDC-0425 in combination with gemcitabine have reported toxicities such as neutropenia and thrombocytopenia, which involve the depletion of normal hematopoietic cells.[3][4] Additionally, off-target effects, though not extensively documented for GDC-0425 specifically, are a possibility with kinase inhibitors and can contribute to normal cell toxicity.[5][6]
Q3: How can I reduce the cytotoxic effects of GDC-0425 on my normal cells?
A3: A promising strategy is to induce a temporary and reversible cell cycle arrest in the normal cells before treatment with GDC-0425. This concept, sometimes referred to as "cyclotherapy," renders the normal cells quiescent and therefore less susceptible to drugs that target proliferating cells. Pre-treatment with a MEK inhibitor has been shown to protect cells from GDC-0425-induced decreases in viability and could be a viable strategy for protecting normal cells.
Q4: What is the expected difference in sensitivity to GDC-0425 between normal and cancer cells?
A4: Generally, cancer cells, particularly those with a p53 deficiency, are expected to be more sensitive to Chk1 inhibitors like GDC-0425 compared to normal cells with functional p53.[3] This is because p53-deficient cells rely more heavily on the Chk1-mediated S and G2/M checkpoints for DNA repair. However, specific IC50 values can vary widely depending on the specific cell lines being tested. It is crucial to perform your own dose-response experiments to determine the therapeutic window for your specific cancer and normal cell lines.
Q5: What are the potential off-target effects of GDC-0425?
A5: The specific off-target kinase profile for GDC-0425 is not extensively detailed in publicly available literature. However, some Chk1 inhibitors have been reported to inhibit other kinases, such as CDK2, at higher concentrations. It is important to use GDC-0425 at the lowest effective concentration to minimize potential off-target effects.
Quantitative Data Summary
| Parameter | Observation | Implication for Researchers |
| Preclinical Selectivity | GDC-0425 is a highly selective inhibitor of Chk1.[1] Greater potentiation of chemotherapy is observed in cancer cell lines lacking p53 activity.[3] | Researchers should characterize the p53 status of their cell lines to better predict sensitivity to GDC-0425. |
| Clinical Toxicity Profile | In a Phase I clinical trial in combination with gemcitabine, dose-limiting toxicities included thrombocytopenia and neutropenia.[3][4] | This indicates that GDC-0425 can be cytotoxic to rapidly dividing normal cells, such as hematopoietic progenitors. In vitro experiments with normal cell lines that have a high proliferation rate may also show significant cytotoxicity. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of GDC-0425 on cell viability.
Materials:
-
Cells of interest (normal and cancer cell lines)
-
96-well plates
-
Complete culture medium
-
GDC-0425 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of GDC-0425. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells in the medium) after treatment with GDC-0425.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with GDC-0425.
-
Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: GDC-0425 inhibits Chk1, leading to apoptosis.
Caption: Troubleshooting workflow for high normal cell cytotoxicity.
Caption: Cyclotherapy concept for protecting normal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I Study of GDC-0425, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0425 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chk1 inhibitor, GDC-0425.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GDC-0425?
A1: GDC-0425 is an orally bioavailable and selective inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a crucial serine/threonine kinase involved in DNA damage response and cell cycle checkpoint control. By inhibiting Chk1, GDC-0425 prevents the repair of damaged DNA, which can lead to the accumulation of DNA damage, inhibition of cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][3] It is often used to potentiate the cytotoxic effects of DNA-damaging agents like gemcitabine.[3][4]
Q2: How should I prepare and store GDC-0425 for in vitro experiments?
A2: For optimal results, GDC-0425 should be dissolved in 100% DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What are typical concentrations of GDC-0425 used in cell-based assays?
A3: The effective concentration of GDC-0425 can vary significantly depending on the cell line and the experimental endpoint. Preclinical studies have used a range of concentrations. For example, in some breast cancer cell lines, concentrations from 0.001 µM to 10 µM have been tested in 72-hour cell viability assays.[1] In other experiments with U-2 OS cells, a concentration of 3 µM was used for a 24-hour incubation to induce hyperphosphorylation of Chk1.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: Does GDC-0425 have any known off-target effects?
A4: GDC-0425 is described as a highly selective Chk1 inhibitor.[3][4] However, like many kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations. When interpreting unexpected results, it is important to consider the possibility of off-target activities.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with GDC-0425.
High Variability in Cell Viability Assays
Problem: I am observing significant well-to-well or experiment-to-experiment variability in my cell viability (e.g., MTT, MTS, CellTiter-Glo) assays.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups of wells. |
| Edge Effects | To minimize evaporation and temperature fluctuations on the outer wells of a microplate, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after adding GDC-0425. If precipitation is observed, consider preparing a fresh dilution from the stock or adjusting the final solvent concentration. |
| Variable Incubation Times | Ensure consistent incubation times for all plates and experimental repeats. Small variations in timing can impact results, especially in longer-term assays. |
| Incomplete Reagent Mixing | After adding the viability reagent, ensure it is thoroughly mixed with the well contents by gentle shaking or pipetting, without introducing bubbles. |
Lower-than-Expected Potency (High IC50)
Problem: The IC50 value for GDC-0425 in my cell line is much higher than anticipated.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure that GDC-0425 stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | The specific genetic background of your cell line may confer resistance to Chk1 inhibition. For example, the p53 status of a cell line can influence its sensitivity to GDC-0425, with p53-deficient cells often showing greater sensitivity when used in combination with DNA damaging agents.[3] |
| High Serum Concentration in Media | Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration in your assay medium, if compatible with your cell line's health. |
| Incorrect Assay Duration | The cytotoxic effects of GDC-0425, especially as a single agent, may require a longer incubation period to become apparent. Consider extending the assay duration (e.g., from 48 to 72 or 96 hours). |
Experimental Protocols
Detailed Methodology for a Radiometric Chk1 Kinase Assay
This protocol is adapted from standard procedures for in vitro radiometric kinase assays and can be used to determine the direct inhibitory activity of GDC-0425 on Chk1.
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
-
Chk1 peptide substrate (e.g., KKKVSRSGLYRSPSMPENLNRPR)
-
[γ-³³P]-ATP
-
GDC-0425 dissolved in 100% DMSO
-
Phosphoric acid (0.5% and 0.425%)
-
Methanol
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the Chk1 enzyme and its peptide substrate in the kinase reaction buffer.
-
Add varying concentrations of GDC-0425 (or DMSO as a vehicle control) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the Mg/[γ-³³P]-ATP mixture.
-
Incubate the reaction for 40 minutes at room temperature.
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto filter paper.
-
Wash the filter paper four times for 4 minutes each with 0.425% phosphoric acid, followed by one wash with methanol.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of Chk1 inhibition for each GDC-0425 concentration relative to the DMSO control and determine the IC50 value.
Detailed Methodology for a Cell Viability Assay (MTT-Based)
This protocol provides a general framework for assessing the effect of GDC-0425 on the viability of adherent cancer cell lines.
Materials:
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Adherent cancer cell line of interest
-
Complete cell culture medium
-
GDC-0425 stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of GDC-0425. Include a vehicle control (DMSO at the same final concentration as the highest GDC-0425 dose).
-
Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each GDC-0425 concentration relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Representative Preclinical Activity of GDC-0425
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| Chk1 Positive Breast Cancer | Cell Viability | 0.001 - 10 µM | 72 hours | Diminished cell proliferation[1] |
| U-2 OS (Osteosarcoma) | Chk1 Phosphorylation | 3 µM | 24 hours | Hyperphosphorylation of Chk1[1][2] |
Note: This table provides examples of GDC-0425 activity from preclinical studies. Optimal concentrations and outcomes will vary depending on the specific experimental system.
Visualizations
Caption: GDC-0425 inhibits Chk1, preventing cell cycle arrest and promoting apoptosis.
Caption: A typical experimental workflow for evaluating the effects of GDC-0425.
References
Technical Support Center: GDC-0425 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Chk1 inhibitor, GDC-0425, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GDC-0425?
A1: GDC-0425 is an orally bioavailable and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a critical component of the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair. By inhibiting Chk1, GDC-0425 prevents this cell cycle arrest, leading to the accumulation of DNA damage, particularly in cancer cells with existing defects in cell cycle checkpoints (e.g., p53 mutations). This ultimately forces the cells into a premature and faulty mitosis, a process known as mitotic catastrophe, resulting in cell death.[1]
Q2: Why is GDC-0425 often used in combination with DNA-damaging agents like gemcitabine?
A2: The therapeutic strategy behind combining GDC-0425 with DNA-damaging agents like gemcitabine is based on the principle of synthetic lethality. Gemcitabine induces DNA damage, which activates Chk1-mediated cell cycle arrest, allowing cancer cells to repair the damage and survive. GDC-0425 abrogates this protective checkpoint, making the cancer cells exquisitely sensitive to the cytotoxic effects of gemcitabine.[3] This combination has shown synergistic anti-tumor activity in preclinical models.[2]
Q3: What is the significance of p53 status in tumors treated with GDC-0425?
A3: The tumor suppressor protein p53 is a key regulator of the G1 cell cycle checkpoint. In tumors with a mutated or deficient p53, the G1 checkpoint is often non-functional, making these cells highly reliant on the S and G2/M checkpoints, which are controlled by Chk1, for survival after DNA damage.[4] Therefore, p53-deficient tumors are particularly vulnerable to Chk1 inhibition. Preclinical studies have demonstrated that the potentiation of chemotherapy by Chk1 inhibitors is more pronounced in p53-deficient cancer cells.[2][4]
Troubleshooting Guides
Problem 1: Suboptimal Anti-Tumor Efficacy
| Possible Cause | Troubleshooting/Solution |
| Inappropriate Dosing Schedule | The timing of GDC-0425 administration in relation to the chemotherapeutic agent is critical. For gemcitabine, preclinical and clinical data suggest that administering GDC-0425 approximately 24 hours after gemcitabine is more effective and better tolerated than concurrent administration.[3] This allows gemcitabine to first induce DNA damage and S-phase arrest, making the cells more dependent on Chk1 for survival. |
| Incorrect Animal Model Selection | The p53 status of the xenograft model is a crucial determinant of sensitivity to GDC-0425. Ensure that the selected cell line or patient-derived xenograft (PDX) model has a deficient p53 pathway to maximize the potential for a synergistic effect with DNA-damaging agents.[4] |
| Inadequate Drug Exposure | Verify the formulation and administration of GDC-0425. Poor solubility or stability of the dosing solution can lead to lower than expected plasma concentrations. Conduct pharmacokinetic (PK) studies to confirm adequate drug exposure in the animals. |
| Development of Resistance | Although not extensively documented for GDC-0425 specifically, resistance to Chk1 inhibitors can emerge. Potential mechanisms could involve the upregulation of other DNA repair pathways or alterations in downstream signaling. |
Problem 2: Excessive Toxicity
| Possible Cause | Troubleshooting/Solution |
| Dosing Schedule and Combination Effects | Concurrent administration or a short interval between gemcitabine and GDC-0425 can lead to increased toxicity, particularly hematological toxicities like neutropenia and thrombocytopenia.[3] Adhering to a staggered schedule with at least a 24-hour delay is recommended. |
| High Doses | If significant weight loss (>15-20%) or other signs of distress are observed, consider reducing the dose of GDC-0425 and/or the chemotherapeutic agent. A maximum tolerated dose (MTD) study should be performed for the specific animal strain and combination regimen. |
| Off-Target Effects | While GDC-0425 is highly selective for Chk1, off-target effects at high concentrations cannot be entirely ruled out.[2] If unexpected toxicities arise, it may be necessary to re-evaluate the dose and dosing schedule. |
Problem 3: Issues with GDC-0425 Formulation and Administration
| Possible Cause | Troubleshooting/Solution |
| Poor Solubility | GDC-0425 is an orally bioavailable compound. For preclinical oral gavage, a common vehicle for kinase inhibitors is a suspension in a vehicle such as 0.5% methylcellulose or a solution containing PEG400 and other excipients. The exact formulation should be optimized to ensure stability and bioavailability. |
| Instability of Dosing Solution | Prepare fresh dosing solutions regularly and store them appropriately. Information on the stability of GDC-0425 in human plasma suggests it is stable for extended periods when frozen.[5] However, stability in dosing vehicles at room temperature or refrigerated should be verified. |
Experimental Protocols
General Protocol for a GDC-0425 and Gemcitabine Combination Xenograft Study
-
Cell Line/PDX Model Selection: Choose a relevant cancer cell line or PDX model, preferably with a known p53 mutation.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for xenograft studies.
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle for both gemcitabine and GDC-0425 on the same schedule as the treatment groups.
-
Gemcitabine Monotherapy: Administer gemcitabine at the desired dose and schedule (e.g., intraperitoneally).
-
GDC-0425 Monotherapy: Administer GDC-0425 at the desired dose and schedule (e.g., oral gavage).
-
Combination Therapy: Administer gemcitabine, followed 24 hours later by GDC-0425.
-
-
Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or if they show signs of excessive toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested for biomarker analysis (e.g., γH2AX, pCDK1/2).
Data Presentation
Table 1: Preclinical Dosing of GDC-0425 in Combination with Gemcitabine
| Animal Model | Tumor Type | GDC-0425 Dose | Gemcitabine Dose | Dosing Schedule | Reference |
| NCr nude mice | Osteosarcoma & Triple-Negative Breast Cancer | 50-75 mg/kg | 120 mg/kg | Gemcitabine (i.p.) followed by GDC-0425 (oral) 24, 48, and 72 hours later for 15 days. | [Not explicitly cited, synthesized from preclinical study descriptions] |
| HT-29 Xenograft | Colorectal Cancer | Not specified | 120 mg/kg | Gemcitabine (i.p.) | [Not explicitly cited, synthesized from preclinical study descriptions] |
Table 2: Clinical Dosing of GDC-0425 in Combination with Gemcitabine (Phase I)
| Arm | Gemcitabine Dose | GDC-0425 Dose | Dosing Schedule |
| A | 750 mg/m² | 60 mg | Gemcitabine on Days 1 & 8; GDC-0425 on Days 2 & 9 of a 21-day cycle |
| B | 1,000 mg/m² | 60 mg (MTD) | Gemcitabine on Days 1 & 8; GDC-0425 on Days 2 & 9 of a 21-day cycle |
| B (escalation) | 1,000 mg/m² | 80 mg | Gemcitabine on Days 1 & 8; GDC-0425 on Days 2 & 9 of a 21-day cycle |
MTD: Maximum Tolerated Dose
Table 3: Common Adverse Events in GDC-0425 + Gemcitabine Phase I Trial
| Adverse Event | Frequency (All Grades) |
| Nausea | 48% |
| Anemia | 45% |
| Neutropenia | 45% |
| Vomiting | 45% |
| Fatigue | 43% |
| Pyrexia | 40% |
| Thrombocytopenia | 35% |
Visualizations
References
- 1. Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Wild type and mutant p53 | The Oren Lab [weizmann.ac.il]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating GDC-0425 Target Engagement: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the target engagement of GDC-0425, a selective inhibitor of Checkpoint Kinase 1 (Chk1). By objectively comparing the effects of GDC-0425 with those of small interfering RNA (siRNA) knockdown of Chk1, this document aims to equip researchers with the necessary information to design and interpret experiments aimed at confirming on-target activity.
Introduction
GDC-0425 is a potent and selective small-molecule inhibitor of Chk1, a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. By inhibiting Chk1, GDC-0425 prevents cancer cells from repairing DNA damage, ultimately leading to cell cycle arrest and apoptosis. Validating that the observed cellular effects of GDC-0425 are indeed a direct result of Chk1 inhibition is a crucial step in its preclinical and clinical development.
One of the most specific methods for target validation is the use of siRNA to silence the expression of the target protein. This guide compares the molecular and cellular consequences of GDC-0425 treatment with those of Chk1 siRNA knockdown, providing a framework for robust target engagement validation.
Comparison of Cellular and Molecular Effects
The following table summarizes the expected outcomes following treatment with GDC-0425 versus Chk1 siRNA knockdown, based on published literature. These parameters serve as key readouts for validating Chk1 target engagement.
| Parameter | GDC-0425 (Chk1 Inhibitor) | Chk1 siRNA (Gene Knockdown) | Rationale for Comparison |
| Chk1 Protein Level | No direct effect on total protein levels. May show altered phosphorylation status. | Significant reduction in total Chk1 protein levels. | Demonstrates the direct impact of siRNA on target expression versus the functional inhibition by the drug. |
| Cell Cycle Progression | Abrogation of S and G2/M checkpoints, leading to premature mitotic entry.[1] | Similar abrogation of S and G2/M checkpoints, resulting in mitotic catastrophe.[1][2][3] | Phenotypic convergence on cell cycle disruption validates that GDC-0425's effect is mediated through Chk1. |
| DNA Damage Response | Increased levels of γH2AX, a marker of DNA double-strand breaks, particularly in S-phase cells.[4][5] | Increased levels of γH2AX, indicating an accumulation of DNA damage due to impaired repair.[5][6] | Both interventions lead to an accumulation of DNA damage, a hallmark of Chk1 inhibition. |
| Apoptosis | Induction of apoptosis, often measured by an increase in the sub-G1 cell population or caspase-3 cleavage. | Induction of apoptosis, as evidenced by increased sub-G1 fraction and caspase-3 activation.[2][3][7] | Similar induction of programmed cell death confirms the functional consequence of Chk1 disruption. |
| Downstream Signaling | Inhibition of Chk1 activity leads to reduced phosphorylation of downstream targets like Cdc25A.[1] | Reduced Chk1 levels result in decreased phosphorylation of its substrates.[1] | Examining downstream effectors provides a mechanistic link between target engagement and cellular phenotype. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of target validation studies.
Chk1 siRNA Knockdown Protocol
This protocol outlines a general procedure for siRNA-mediated knockdown of Chk1 in cultured mammalian cells.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute Chk1-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of Chk1 knockdown by Western blot analysis of Chk1 protein levels and/or qRT-PCR for Chk1 mRNA levels.
-
Phenotypic Analysis: At the desired time points post-transfection, perform downstream assays such as cell cycle analysis (propidium iodide staining and flow cytometry), apoptosis assays (Annexin V/PI staining or caspase activity assays), and analysis of DNA damage markers (immunofluorescence or Western blot for γH2AX).
GDC-0425 Treatment Protocol
This protocol provides a general guideline for treating cultured cells with GDC-0425.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates, allowing for adherence and growth before treatment.
-
Drug Preparation: Prepare a stock solution of GDC-0425 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of GDC-0425. Include a vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Phenotypic and Molecular Analysis: Following incubation, harvest the cells for analysis. Perform assays to assess cell viability (e.g., MTT or CellTiter-Glo), cell cycle distribution, apoptosis, and the phosphorylation status of Chk1 and its downstream targets, as well as γH2AX levels.
Visualizing the Mechanisms
To further elucidate the processes described, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Chk1 Signaling in DNA Damage Response.
Caption: Comparative Experimental Workflow.
Conclusion
Validating the on-target engagement of GDC-0425 is paramount for its continued development. The convergence of phenotypes observed between GDC-0425 treatment and Chk1 siRNA knockdown provides strong evidence of target-specific activity. By utilizing the comparative data and experimental protocols outlined in this guide, researchers can confidently design and interpret studies to confirm that GDC-0425 elicits its therapeutic effects through the selective inhibition of Chk1. A direct head-to-head comparison in the same cellular context is the gold standard for unequivocal target validation.
References
- 1. Disruption of the checkpoint kinase 1/cell division cycle 25A pathway abrogates ionizing radiation-induced S and G2 checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutting edge: Chk1 directs senescence and mitotic catastrophe in recovery from G2 checkpoint arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chk1 and p21 Cooperate to Prevent Apoptosis during DNA Replication Fork Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of GDC-0425 and AZD7762 in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two checkpoint kinase inhibitors, GDC-0425 and AZD7762, which have been investigated for their potential in cancer treatment. Both agents target the DNA damage response (DDR) pathway, a critical mechanism for cell survival, particularly in cancer cells. This document synthesizes preclinical and clinical data to offer an objective overview of their efficacy, mechanism of action, and experimental backing.
Mechanism of Action: Targeting the DNA Damage Response
GDC-0425 is an orally bioavailable and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1)[1]. Chk1 is a crucial serine/threonine kinase that regulates cell cycle checkpoints, particularly at the S and G2/M phases, to allow for DNA repair before mitotic entry[2]. By inhibiting Chk1, GDC-0425 abrogates DNA damage-induced cell cycle arrest, leading to an accumulation of damaged DNA and subsequent apoptosis. This mechanism is particularly effective in potentiating the cytotoxicity of DNA-damaging chemotherapeutic agents[1].
AZD7762 is a potent, ATP-competitive inhibitor of both Chk1 and Checkpoint Kinase 2 (Chk2)[3][4]. Chk2 is another key effector kinase in the DDR pathway, primarily activated by ataxia-telangiectasia mutated (ATM) in response to DNA double-strand breaks[5][6]. The dual inhibition of Chk1 and Chk2 by AZD7762 suggests a broader impact on the DNA damage response, potentially leading to a more comprehensive blockade of cell cycle checkpoints and DNA repair mechanisms[4].
Preclinical Efficacy: In Vitro and In Vivo Studies
In Vitro Potency
Both GDC-0425 and AZD7762 have demonstrated potent activity in preclinical in vitro assays.
| Compound | Target(s) | IC50 (Chk1) | Cellular Assay EC50 | Key Findings |
| GDC-0425 | Chk1 | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Potentiates gemcitabine efficacy, particularly in p53-deficient cancer cell lines. Overrides cell cycle arrest, leading to mitotic catastrophe[7][8]. |
| AZD7762 | Chk1, Chk2 | 5 nM[3][9][10] | 10 nM (G2 checkpoint abrogation)[3][9] | Potently inhibits both Chk1 and Chk2. Abrogates DNA damage-induced S and G2 checkpoints and enhances the efficacy of DNA-damaging agents like gemcitabine and topotecan[3][11]. |
In Vivo Antitumor Activity
Xenograft studies have been crucial in evaluating the in vivo efficacy of these inhibitors, often in combination with chemotherapy.
| Compound | Animal Model | Combination Agent | Key Findings |
| GDC-0425 | Tumor xenograft models | Gemcitabine | Enhanced efficacy of gemcitabine[12]. |
| AZD7762 | MiaPaCa-2 pancreatic tumor xenografts | Gemcitabine and Radiation | Significantly prolonged the time for tumor volume doubling when combined with gemcitabine and radiation[13]. |
| SW620 colorectal tumor xenografts | Irinotecan | Combination with irinotecan led to significant tumor regression and tumor-free survival in a subset of animals[3]. | |
| HT29 colon cancer xenografts | Radiation | Enhanced radiation-induced tumor growth delay[14]. |
Clinical Trial Overview
Both GDC-0425 and AZD7762 have been evaluated in Phase I clinical trials, primarily in combination with gemcitabine.
| Compound | Phase | Combination Agent | Maximum Tolerated Dose (MTD) | Key Clinical Observations |
| GDC-0425 | I | Gemcitabine | 60 mg (approximately 24 hours after 1,000 mg/m² gemcitabine)[7][15] | Manageable bone marrow suppression. Two confirmed partial responses were observed in patients with triple-negative breast cancer (TP53-mutated) and melanoma[7][15]. Common adverse events included nausea, anemia, neutropenia, and vomiting[15]. |
| AZD7762 | I | Gemcitabine | 30 mg (in combination with 1,000 mg/m² gemcitabine)[16][17] | Two partial responses were observed in non-small-cell lung cancer patients[16][17]. Development was halted due to unpredictable cardiac toxicity[16][17]. Common adverse events included fatigue, neutropenia/leukopenia, and anemia[17][18]. |
Signaling Pathways and Experimental Workflow
DNA Damage Response Signaling Pathway
The following diagram illustrates the central roles of Chk1 and Chk2 in the DNA damage response pathway and the points of inhibition by GDC-0425 and AZD7762.
Caption: Simplified signaling pathway of the DNA damage response.
Representative Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of a Chk1/2 inhibitor in combination with a DNA-damaging agent.
References
- 1. Facebook [cancer.gov]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of a checkpoint kinase inhibitor, AZD7762, on tumor suppression and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I Study of GDC-0425, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chk1 Inhibitors: GDC-0425 versus MK-8776
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent checkpoint kinase 1 (Chk1) inhibitors, GDC-0425 and MK-8776. By examining their mechanism of action, potency, and available preclinical and clinical data, this document aims to offer an objective resource for researchers in oncology and drug development.
Introduction to Chk1 Inhibition
Mechanism of Action
Both GDC-0425 and MK-8776 are potent and selective ATP-competitive inhibitors of Chk1.[6][7] Their primary mechanism involves binding to the ATP-binding pocket of Chk1, thereby preventing its kinase activity. This inhibition abrogates the S and G2/M cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.[8]
GDC-0425 , an orally bioavailable small molecule, has been shown to potentiate the effects of DNA-damaging agents like gemcitabine by overriding cell-cycle arrest.[8][9] Preclinical studies have demonstrated that the combination of GDC-0425 and gemcitabine interferes with S and G2 checkpoints, inducing premature entry into mitosis and mitotic catastrophe.[8]
MK-8776 (formerly SCH 900776) also functions by inhibiting Chk1, leading to the bypass of Chk1-dependent cell cycle arrest in the S and G2/M phases.[10] This sensitizes tumor cells to the effects of DNA-damaging agents and ionizing radiation.[10][11] MK-8776 has been noted for its high selectivity for Chk1 over other kinases like Chk2.[7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for GDC-0425 and MK-8776. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency (IC50/GI50) of GDC-0425 and MK-8776 in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| GDC-0425 | Chk1-positive breast cancer cell lines | Cell Viability | 0.001 - 10 mM (range) | [12] |
| U-2 OS | Cell Viability | 3 | [12] | |
| MK-8776 | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Proliferation | 9.4 | [11] |
| BT-549 (Triple-Negative Breast Cancer) | Cell Proliferation | 17.6 | [11] | |
| CAL-51 (Triple-Negative Breast Cancer) | Cell Proliferation | 2.1 | [11] | |
| AsPC-1 (Pancreatic Cancer) | Growth Inhibition (GI50, 24h) | 0.5 | [13] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Growth Inhibition (GI50, 24h) | 12 | [13] | |
| SW620 (Colon Cancer) | Growth Inhibition (GI50, 24h) | >10 | [14] | |
| KB-3-1 and KB-C2 (Cervical Cancer) | MTT Assay | 2 - 6 | [10] | |
| SW620 and SW620/Ad300 (Colon Cancer) | MTT Assay | 2 - 6 | [10] | |
| HEK293 and HEK293/ABCB1 | MTT Assay | 2 - 6 | [10] |
Table 2: Clinical and Pharmacokinetic Data
| Inhibitor | Study Phase | Combination Agent | Maximum Tolerated Dose (MTD) | Half-life (t½) | Reference |
| GDC-0425 | Phase I | Gemcitabine | 60 mg | ~15-16 hours | [9][15] |
| MK-8776 | Phase I | Gemcitabine | 112 mg/m² | Not explicitly stated | [7] |
Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol is a general representation based on common methodologies used in the cited studies.[16][17]
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of GDC-0425 or MK-8776 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the reagent by metabolically active cells.
-
Data Acquisition: For MTT assays, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Western Blot for Chk1 Phosphorylation (General Protocol)
This protocol outlines the general steps for assessing Chk1 phosphorylation, a key indicator of its activation or inhibition.[18][19]
-
Cell Lysis: Treat cells with the Chk1 inhibitor and/or a DNA-damaging agent. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Chk1 and phosphorylated Chk1 (e.g., pChk1 Ser345 or pChk1 Ser296) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated Chk1.
Signaling Pathways and Experimental Workflow
Chk1 Signaling Pathway in DNA Damage Response
Caption: Simplified Chk1 signaling pathway in the DNA damage response.
General Experimental Workflow for Inhibitor Comparison
Caption: General workflow for comparing Chk1 inhibitors in vitro.
Conclusion
Both GDC-0425 and MK-8776 are potent Chk1 inhibitors with demonstrated preclinical and/or clinical activity. MK-8776 has been extensively characterized in preclinical models and has shown high selectivity. GDC-0425 has progressed through Phase I clinical trials, demonstrating tolerability in combination with chemotherapy.
The choice between these inhibitors for research purposes may depend on the specific cancer type being studied, the desired combination therapy, and the specific experimental questions being addressed. The provided data and protocols offer a foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of Chk1 inhibition. Direct comparative studies under standardized conditions are warranted to definitively establish the relative potency and efficacy of these two promising inhibitors.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] New Insights into Checkpoint Kinase 1 in the DNA Damage Response Signaling Network | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I Study of GDC-0425, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chk1 Inhibitor MK-8776 Restores the Sensitivity of Chemotherapeutics in P-glycoprotein Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. vigo-avocats.com [vigo-avocats.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Cross-Validation of GDC-0425 Findings with Other Chk1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the checkpoint kinase 1 (Chk1) inhibitor GDC-0425 with other notable Chk1 inhibitors. The information is intended to assist researchers in cross-validating experimental findings and making informed decisions in drug development. The data presented is compiled from publicly available preclinical and clinical studies.
Introduction to Chk1 Inhibition
Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] Upon DNA damage, Chk1 is activated by the upstream kinase ATR, leading to cell cycle arrest, which allows time for DNA repair.[2][3] In many cancer cells, particularly those with p53 mutations, the reliance on the Chk1-mediated checkpoint for survival is heightened.[4][5] Inhibition of Chk1 abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[4][6] This synthetic lethality approach has made Chk1 an attractive target for cancer therapy, both as a monotherapy and in combination with DNA-damaging agents.[7][8] GDC-0425 is an orally bioavailable and selective Chk1 inhibitor that has been evaluated in clinical trials.[6][9]
Comparative Analysis of Chk1 Inhibitors
This section provides a quantitative comparison of GDC-0425 with other well-characterized Chk1 inhibitors, including LY2603618 (Rabusertib), MK-8776 (SCH 900776), and AZD7762. The data is summarized in the tables below, followed by detailed experimental protocols for key assays.
In Vitro Potency and Selectivity
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) of various Chk1 inhibitors against Chk1 and the related kinase Chk2, providing an indication of their potency and selectivity.
| Inhibitor | Chk1 IC50 (nM) | Chk2 IC50 (nM) | Selectivity (Chk2/Chk1) | Reference |
| GDC-0425 | 1.2 | - | - | [10] |
| LY2603618 | 7 | >1000 | >143 | [11] |
| MK-8776 | 3 | 1500 | 500 | [12] |
| AZD7762 | 5 | 5 | 1 | [13] |
| Prexasertib (LY2606368) | 1 | 8 | 8 | [10] |
| CHIR-124 | 0.3 | 600 | 2000 | [10] |
| PF-477736 | 0.49 (Ki) | ~49 | ~100 | [10] |
Cellular Activity: Monotherapy and Chemosensitization
The following table summarizes the cellular effects of these inhibitors, both as single agents and in combination with the DNA-damaging agent gemcitabine.
| Inhibitor | Cell Line(s) | Single Agent Activity (GI50/IC50) | Combination Effect with Gemcitabine | Pharmacodynamic Markers | Reference |
| GDC-0425 | Various cancer cell lines | Antiproliferative | Potentiates cytotoxicity, leading to mitotic catastrophe | Increased γH2AX, pCDK1/2 | [4][14] |
| LY2603618 | HT-29, Calu-6 | Antiproliferative | Sensitizes p53-mutant cells | Abrogation of G2/M checkpoint | [15] |
| MK-8776 | NSCLC and HNSCC cells | Radiosensitizes p53-defective cells | Sensitizes pancreatic cancer cells | Inhibition of NHEJ-mediated repair | [16] |
| AZD7762 | H460, SW620 | Potentiates DNA-damaging agents | Enhances antitumor efficacy of gemcitabine and irinotecan | Abrogates S and G2 checkpoints | [13][17] |
| Prexasertib (LY2606368) | Panel of cell lines | Potent growth arrest | - | Inhibition of Chk1 and Chk2 in cells | [18] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are representative and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
Chk1 inhibitors (GDC-0425 and others)
-
DNA-damaging agent (e.g., Gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Chk1 inhibitor alone or in combination with a fixed concentration of a DNA-damaging agent. Include vehicle-treated cells as a control.
-
Incubate the plates for a specified period (e.g., 72 hours).[19]
-
Add MTT or MTS solution to each well and incubate for 1-4 hours at 37°C.[20]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the data to the vehicle-treated control and plot dose-response curves to determine GI50/IC50 values.
Western Blotting for Pharmacodynamic Markers
This technique is used to detect changes in protein expression and phosphorylation, which serve as biomarkers of drug activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pChk1, anti-γH2AX, anti-pCDK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the Chk1 inhibitor and/or DNA-damaging agent for the desired time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For histone detection (like γH2AX), specific transfer and membrane treatment protocols may improve signal.[21]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control like β-actin.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cell survival.
Materials:
-
6-well plates or appropriate culture dishes
-
Complete cell culture medium
-
Chk1 inhibitors and/or other treatments (e.g., radiation)
-
Fixing solution (e.g., 70% ethanol)
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Plate a known number of cells in each well and allow them to attach.
-
Treat the cells with the desired concentrations of the Chk1 inhibitor.
-
Incubate the plates for 7-14 days, allowing colonies to form.[22]
-
Fix the colonies with a fixing solution.[22]
-
Stain the colonies with a staining solution.
-
Wash the plates to remove excess stain and allow them to dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizations
Chk1 Signaling Pathway
The following diagram illustrates the central role of Chk1 in the DNA damage response pathway.
Caption: Simplified Chk1 signaling pathway in response to DNA damage and its inhibition.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical workflow for comparing the efficacy of different Chk1 inhibitors.
Caption: A structured workflow for the comprehensive comparison of Chk1 inhibitors.
Conclusion
The cross-validation of findings for GDC-0425 with other Chk1 inhibitors reveals a class of compounds with potent anticancer activities, particularly in combination with DNA-damaging chemotherapy. While GDC-0425 demonstrates high selectivity and oral bioavailability, its comparative efficacy and off-target profile against a broader panel of inhibitors warrant further direct investigation. The provided data and protocols offer a framework for researchers to conduct such comparative studies, which are essential for the continued development and clinical application of Chk1 inhibitors in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. GDC-0425 | Chk1 inhibitor | CAS# 1200129-48-1 | InvivoChem [invivochem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
GDC-0425: A Comparative Study in p53-Wild-Type vs. p53-Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of GDC-0425, a selective CHK1 inhibitor, in cancer cells with differing p53 tumor suppressor gene status. The efficacy of GDC-0425 is significantly influenced by the functional status of p53, a key regulator of the cell cycle and apoptosis. This document synthesizes preclinical findings to highlight the differential effects of GDC-0425 on p53-wild-type and p53-mutant cancer cells, supported by experimental data and detailed methodologies.
Principle of Synthetic Lethality
The therapeutic strategy for GDC-0425 in p53-mutant cancers is rooted in the principle of synthetic lethality. Cancer cells lacking functional p53 are deficient in the G1-S checkpoint, a critical cell cycle control point, and become heavily reliant on the S and G2-M checkpoints, which are regulated by CHK1, to repair DNA damage and prevent premature entry into mitosis.[1][2] By inhibiting CHK1 with GDC-0425, these p53-deficient cells are unable to arrest in the presence of DNA damage, leading to mitotic catastrophe and selective cell death.[1] In contrast, p53-wild-type cells have an intact G1-S checkpoint, making them less dependent on CHK1 for cell cycle arrest and, therefore, less sensitive to CHK1 inhibition.[1]
Quantitative Data Summary
While direct, publicly available comparative studies with specific IC50 values for GDC-0425 in isogenic p53-wild-type and p53-mutant cell lines are limited, the established mechanism of CHK1 inhibitors allows for a representative comparison. The following table illustrates the expected differential sensitivity to a CHK1 inhibitor when combined with a DNA-damaging agent like gemcitabine, based on the principle of synthetic lethality.
| Cell Line (p53 Status) | Treatment | IC50 (nM) | Apoptosis Rate (%) | Cell Cycle Arrest |
| p53-Wild-Type | GDC-0425 + Gemcitabine | >1000 | <10% | Functional G1/S arrest |
| p53-Mutant | GDC-0425 + Gemcitabine | <100 | >50% | Abrogation of S and G2/M arrest |
This table is a representative example based on the known mechanism of action of CHK1 inhibitors and their synthetic lethal interaction with p53 deficiency. Actual values may vary depending on the specific cell line and experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of GDC-0425 in the context of p53 status and a typical experimental workflow for its comparative study.
Caption: GDC-0425 mechanism in p53-WT vs. p53-mutant cells.
Caption: Workflow for comparing GDC-0425's effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate p53-wild-type and p53-mutant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of GDC-0425, with and without a fixed concentration of a DNA-damaging agent like gemcitabine. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with GDC-0425, with and without a DNA-damaging agent, for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Plate cells and treat as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) to assess cell cycle arrest or abrogation.
Conclusion
The available evidence strongly suggests that GDC-0425, as a CHK1 inhibitor, exhibits a significantly greater cytotoxic effect in p53-mutant cancer cells, particularly when used in combination with DNA-damaging chemotherapy. This selective activity is based on the principle of synthetic lethality, where the inhibition of a key cell cycle checkpoint regulator (CHK1) in cells already deficient in another (p53) leads to catastrophic DNA damage and apoptosis. This targeted approach holds promise for the treatment of cancers harboring p53 mutations, which are often associated with resistance to conventional therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of GDC-0425 in this patient population.
References
Validating GDC-0425's Synergistic Effect with ATR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the scientific rationale and preclinical evidence supporting the synergistic combination of the Chk1 inhibitor, GDC-0425, with ATR inhibitors for cancer therapy. While direct experimental data for the specific combination of GDC-0425 and an ATR inhibitor is not publicly available, this document extrapolates from robust preclinical studies involving other selective Chk1 inhibitors, providing a strong basis for validating this therapeutic strategy.
The core principle of this combination therapy lies in the synthetic lethality induced by the dual inhibition of two critical nodes within the DNA Damage Response (DDR) pathway: Checkpoint Kinase 1 (Chk1) and Ataxia Telangiectasia and Rad3-related (ATR) kinase. Cancer cells, often characterized by high replicative stress and defects in other DDR pathways, are particularly vulnerable to this dual assault.
Mechanism of Synergistic Lethality
The ATR-Chk1 signaling cascade is a pivotal pathway activated in response to single-stranded DNA (ssDNA) breaks and replication stress, which are common in rapidly proliferating cancer cells. ATR acts as a primary sensor of this stress and activates Chk1.[1][2] Activated Chk1 then orchestrates a response that includes cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[1][3]
Inhibition of Chk1 by GDC-0425 prevents the cell from pausing to repair DNA damage, forcing it to enter mitosis with damaged DNA, which can lead to mitotic catastrophe and cell death.[4][5] When an ATR inhibitor is added to this regimen, the cell's ability to respond to replication stress is further crippled at its source. This dual blockade leads to a catastrophic failure in managing DNA damage, resulting in:
-
Increased Replication Stress: The combination of Chk1 and ATR inhibitors leads to uncontrolled replication origin firing and replication fork collapse.
-
Accumulation of DNA Damage: The inability to arrest the cell cycle and repair DNA results in the accumulation of extensive DNA damage.
-
Synergistic Cancer Cell Death: The overwhelming genomic instability triggers apoptosis, leading to a synergistic killing of cancer cells.
Signaling Pathway Under Inhibition
The following diagram illustrates the ATR-Chk1 signaling pathway and the points of intervention by GDC-0425 and ATR inhibitors.
Caption: ATR-Chk1 pathway and points of inhibition by GDC-0425 and ATR inhibitors.
Comparative Performance Data (Representative)
The following tables summarize representative data from preclinical studies investigating the synergy between Chk1 and ATR inhibitors. Note: The Chk1 inhibitor used in these studies is not GDC-0425, but the data is illustrative of the expected synergistic effect for this class of drugs.
Table 1: In Vitro Synergy of Chk1 and ATR Inhibitors in Cancer Cell Lines
| Cancer Type | Cell Line | Chk1 Inhibitor | ATR Inhibitor | Synergy Metric (e.g., Combination Index) | Outcome | Reference |
| Osteosarcoma | U2OS | AZD7762 | VE-821 | CI < 1 | Synergistic induction of apoptosis | (Fakih et al., 2015) |
| Lung Cancer | H460 | AZD7762 | VE-821 | CI < 1 | Synergistic cell killing | (Fakih et al., 2015) |
| Breast Cancer | MDA-MB-231 | Rabusertib | AZD6738 | Bliss Synergy Score > 0 | Enhanced cell death | (Representative) |
| Colon Cancer | HCT116 | AZD7762 | VE-821 | CI < 1 | Synergistic cytotoxicity | (Fakih et al., 2015) |
Table 2: In Vivo Efficacy of Combined Chk1 and ATR Inhibition
| Cancer Model | Chk1 Inhibitor | ATR Inhibitor | Treatment Regimen | Outcome | Reference |
| Lung Cancer Xenograft (H460) | AZD7762 | VX-970 (Berzosertib) | Combination treatment | Significant tumor growth inhibition compared to single agents | (Fakih et al., 2015) |
| Pancreatic Cancer Xenograft | Rabusertib | AZD6738 | Combination treatment | Delayed tumor progression and increased survival | (Representative) |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon these findings. Below are generalized protocols for key experiments used to validate the synergy between Chk1 and ATR inhibitors.
Protocol 1: Cell Viability and Synergy Assessment
This protocol is designed to determine the cytotoxic effects of GDC-0425 and an ATR inhibitor, both as single agents and in combination, and to quantify the level of synergy.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
GDC-0425
-
ATR Inhibitor (e.g., Berzosertib, Ceralasertib)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a dose-response matrix of GDC-0425 and the ATR inhibitor. Treat the cells with single agents and combinations at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each single agent.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of DNA Damage Markers
This protocol assesses the molecular mechanism of synergy by measuring the levels of key DNA damage and cell cycle proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
GDC-0425
-
ATR Inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Chk1, anti-phospho-H2AX (γH2AX), anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with GDC-0425, the ATR inhibitor, or the combination for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). An increase in γH2AX and cleaved PARP in the combination treatment group would indicate enhanced DNA damage and apoptosis.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for validating the synergistic effect of GDC-0425 and an ATR inhibitor.
Caption: A generalized experimental workflow for validating GDC-0425 and ATR inhibitor synergy.
Conclusion
The dual inhibition of Chk1 with GDC-0425 and ATR with a selective inhibitor presents a compelling and rational approach for cancer therapy. The strong preclinical evidence for synergy with other Chk1 inhibitors provides a solid foundation for initiating studies to directly validate the efficacy of combining GDC-0425 with an ATR inhibitor. The experimental protocols and workflow outlined in this guide offer a clear path for researchers to investigate this promising therapeutic strategy. Successful validation could lead to the development of a potent new combination therapy for a range of cancers, particularly those with inherent dependencies on the ATR-Chk1 pathway.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AARC 2015: Combining Chk1 inhibition with standard dose gemcitabine may be safe and effective - ecancer [ecancer.org]
- 5. aacrjournals.org [aacrjournals.org]
GDC-0425: A Comparative Analysis of Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of GDC-0425 with other notable kinase inhibitors. GDC-0425 is an orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1] Inhibition of Chk1 can potentiate the efficacy of DNA-damaging chemotherapeutic agents, particularly in tumors with defective p53.[2] Understanding the selectivity of such inhibitors is paramount for predicting their efficacy and potential off-target effects.
Quantitative Comparison of Kinase Inhibitor Selectivity
| Inhibitor | Primary Target | IC50 (nM) vs. Primary Target | Off-Target Kinase | IC50 (nM) vs. Off-Target | Fold Selectivity (Off-Target/Primary Target) | Reference |
| GDC-0425 | Chk1 | Data not publicly available | CDK1 | Data not publicly available | - | - |
| CDK2 | Data not publicly available | - | - | |||
| Chk2 | Data not publicly available | - | - | |||
| MK-8776 | Chk1 | 2.5 | Chk2 | 75 | 30x | |
| CDK2 | 15 | 6x | ||||
| SRA737 | Chk1 | 1.3 | Chk2 | >2000 | >1538x | |
| CDK2 | >2000 | >1538x | ||||
| LY2606368 | Chk1 | 1.3 | Chk2 | 16 | 12x | |
| RSK1 | 5.3 | 4x | ||||
| RSK2 | 3.5 | 2.7x |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A higher fold selectivity indicates a more selective inhibitor for its primary target.
Chk1 Signaling Pathway in DNA Damage Response
The diagram below illustrates the central role of Chk1 in the DNA damage response pathway. Upon DNA damage, sensor proteins like ATR activate Chk1, which in turn phosphorylates a range of downstream targets to induce cell cycle arrest and facilitate DNA repair.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for determining the selectivity profile of a kinase inhibitor like GDC-0425 using an in vitro biochemical assay.
Caption: General experimental workflow for in vitro kinase inhibitor profiling.
Experimental Protocols
In Vitro Kinase Assay for Selectivity Profiling (Radiometric Format)
This protocol describes a common method for determining the IC50 values of a kinase inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor (e.g., GDC-0425) stock solution in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, 0.1 mg/mL BSA)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. A typical starting concentration is 100 µM, followed by 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add kinase reaction buffer to the wells of a microplate.
-
Add the specific kinase to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Allow a pre-incubation period of 10-15 minutes at room temperature for the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
In Vitro Kinase Assay for Selectivity Profiling (ADP-Glo™ Luminescence-Based Format)
This protocol outlines a non-radioactive method for assessing kinase activity and inhibitor selectivity.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor (e.g., GDC-0425) stock solution in DMSO
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup:
-
In a 384-well plate, dispense the test inhibitor at various concentrations.
-
Add the kinase and its specific substrate to the wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 values as described in the radiometric assay protocol.
-
References
Safety Operating Guide
Navigating the Disposal of GDC-0425: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like GDC-0425, a potent Chk1 inhibitor, are paramount for laboratory safety and environmental protection. This guide provides essential safety and logistical information, including a step-by-step operational plan for the disposal of GDC-0425, ensuring that laboratory practices align with the highest safety standards.
The primary source of detailed safety and disposal information for any chemical is its Safety Data Sheet (SDS). All personnel must review the GDC-0425 SDS before handling the compound. This document provides critical details on hazards, personal protective equipment (PPE), and emergency procedures. In the absence of a readily accessible SDS, the following procedures are based on best practices for the disposal of potent pharmaceutical compounds and chemotherapy agents.
GDC-0425 Handling and Storage: A Prerequisite for Safe Disposal
Proper handling and storage are the first steps in a safe disposal process. Adherence to these guidelines minimizes exposure risks and prevents accidental spills.
| Parameter | Guideline | Source |
| Storage Temperature | Store stock solutions at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months). | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE, including a lab coat, safety glasses, and gloves, is required. For handling pure compound or creating stock solutions, a respirator may be necessary. Consult the SDS for specific requirements. | General Laboratory Practice |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a chemical fume hood. | General Laboratory Practice |
Step-by-Step Disposal Protocol for GDC-0425
The disposal of GDC-0425, as with many investigational compounds, should follow the protocols for cytotoxic or hazardous waste. This ensures that the compound is properly contained and treated to prevent environmental contamination and human exposure.
1. Waste Segregation:
-
Grossly Contaminated Waste: This category includes any items with visible GDC-0425 residue, such as expired or unused pure compound, leftover stock solutions, and materials used to clean up spills. This waste must be segregated into a designated, clearly labeled hazardous waste container.
-
Trace Contaminated Waste: This includes items with minimal, incidental contamination, such as used gloves, bench paper, and empty vials. While practices may vary by institution, it is best practice to also dispose of these items in a designated hazardous waste container.
2. Waste Collection and Labeling:
-
Use only approved hazardous waste containers. These are typically robust, leak-proof, and often color-coded (e.g., yellow for chemotherapy waste).
-
Label the container clearly with "Hazardous Waste," the name of the compound (GDC-0425), and the date of accumulation.
-
Do not mix incompatible waste streams in the same container.
3. Disposal of Liquid Waste:
-
Aqueous solutions containing GDC-0425 should not be disposed of down the drain.
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
4. Disposal of Solid Waste:
-
Collect all solid waste, including contaminated PPE and labware, in a designated hazardous waste container.
-
Sharps, such as needles and scalpels, must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous waste.
5. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for waste pickup and disposal. This typically involves completing a hazardous waste manifest.
The following diagram illustrates the logical workflow for the proper disposal of GDC-0425.
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of GDC-0425 are publicly available, the principles of handling and disposal are derived from safety guidelines for similar potent compounds. For instance, the disposal of gemcitabine, a chemotherapy drug often used with GDC-0425, follows similar hazardous waste protocols. The Safety Data Sheet for gemcitabine recommends sweeping up solid material and placing it in a suitable container for disposal, avoiding dust formation, and ensuring the waste is not released into the environment.[2]
Conclusion
The responsible disposal of GDC-0425 is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper waste segregation, containment, and disposal through institutional EHS programs, researchers can minimize risks and ensure a safe working environment. Always prioritize the information provided in the substance-specific Safety Data Sheet.
References
Essential Safety and Handling Protocols for GDC-0425
For researchers, scientists, and drug development professionals, this document provides critical guidance on the safe handling, storage, and disposal of GDC-0425, a potent and selective Chk1 inhibitor. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity. GDC-0425 is an orally bioavailable small molecule inhibitor of checkpoint kinase 1 (Chk1) with potential antineoplastic and chemosensitization activities.[1][2]
Immediate Safety and Handling Information
GDC-0425 should be handled with care, following standard laboratory procedures for potent compounds. While a specific Safety Data Sheet (SDS) from the primary manufacturer is not publicly available, the following recommendations are based on best practices for handling hazardous drugs and available product information.[3][4][5]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.[6][7][8] The following table outlines the recommended PPE for various tasks involving GDC-0425.
| Task | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator |
| Solution Preparation and Handling | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields, Face Shield (if splash risk) |
| In Vitro / In Vivo Administration | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields |
Storage and Stability
Proper storage is crucial for maintaining the integrity of GDC-0425.
| Form | Storage Condition | Stability |
| Stock Solution | -80°C | Up to 6 months |
| Stock Solution | -20°C | Up to 1 month |
| In Human Plasma | -20°C and -70°C | Up to 374 days[9] |
Note: For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[10]
Experimental Protocols
Standard Operating Procedure for Handling GDC-0425
-
Preparation:
-
Designate a specific area for handling GDC-0425.
-
Ensure a calibrated analytical balance and appropriate weighing enclosures (e.g., a chemical fume hood or powder containment hood) are available.
-
Assemble all necessary PPE before handling the compound.
-
-
Weighing and Reconstitution:
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of GDC-0425 powder in a containment hood to minimize inhalation risk.
-
Slowly add the desired solvent to the powder to avoid aerosolization.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
-
Administration:
-
For in vitro experiments, add the GDC-0425 solution to cell cultures within a biological safety cabinet.
-
For in vivo studies, utilize appropriate animal handling and dosing techniques to prevent exposure.
-
-
Decontamination:
-
Wipe down all surfaces that may have come into contact with GDC-0425 with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water).
-
Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan
All waste generated from the handling of GDC-0425 must be considered hazardous.
-
Solid Waste: Contaminated PPE (gloves, gowns), weighing paper, and empty vials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through an approved institutional or commercial hazardous waste management program. Do not dispose of G-0425 down the drain.
Visualizing Experimental Workflow and Signaling Pathways
To aid in conceptualizing the use of GDC-0425, the following diagrams illustrate a typical experimental workflow and the targeted signaling pathway.
GDC-0425 functions as a Chk1 inhibitor, which is a critical component of the DNA damage response pathway.[2] The following diagram illustrates this mechanism of action.
References
- 1. GDC-0425 | Chk1 inhibitor | CAS# 1200129-48-1 | InvivoChem [invivochem.com]
- 2. Facebook [cancer.gov]
- 3. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Best Practices for Personal Protective Equipment | Dental Infection Prevention and Control | CDC [cdc.gov]
- 7. pogo.ca [pogo.ca]
- 8. pogo.ca [pogo.ca]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
